5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Description
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Properties
IUPAC Name |
5-bromo-2-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHGIZYRNNOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697413 | |
| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-59-8 | |
| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842136-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS No. 842136-59-8): A Pivotal Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate identified by CAS number 842136-59-8.[1] As a specialized Weinreb amide, this compound offers exceptional utility in organic synthesis, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). Its structure allows for the controlled and high-yield formation of ketones upon reaction with organometallic reagents, a critical transformation in drug development. This document will elucidate its physicochemical properties, detail a robust synthetic pathway with mechanistic insights, explore its primary applications in drug discovery, and provide essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a comprehensive understanding of this versatile building block.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound whose value lies in its unique combination of functional groups. The presence of bromo and chloro substituents offers multiple handles for subsequent cross-coupling reactions, while the N-methoxy-N-methylamide, or Weinreb amide, moiety provides a stable yet reactive site for carbon-carbon bond formation.
The Weinreb amide functionality is central to its strategic importance. Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate. This intermediate resists over-addition, which would otherwise lead to the formation of tertiary alcohols as by-products.[2] Instead, it remains stable until acidic workup, at which point it cleanly hydrolyzes to yield the desired ketone. This high degree of control and predictability makes it an invaluable tool in multi-step syntheses where yield and purity are paramount.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These data are critical for its effective use in experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source(s) |
| CAS Number | 842136-59-8 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Appearance | Expected to be a yellow to white solid | [3] |
| Storage | 2-8°C, Refrigerator | [1] |
Predicted Spectroscopic Signatures
While specific experimental spectra should be acquired for lot validation, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the N-methoxy protons (singlet, ~3.5 ppm), and the N-methyl protons (singlet, ~3.3 ppm). The aromatic region would show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Carbon signals would confirm the presence of the carbonyl group (~165-170 ppm), aromatic carbons (with shifts influenced by the halogen substituents), and the two distinct methoxy and methyl carbons.
-
FT-IR: A strong carbonyl (C=O) stretching band would be prominent around 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks).
Synthesis and Mechanistic Framework
The synthesis of this compound is a logical, multi-step process that leverages fundamental organic reactions. The pathway typically begins with a readily available precursor, 5-bromo-2-chlorobenzoic acid.
Synthetic Workflow Overview
The overall transformation involves the conversion of a carboxylic acid into its corresponding Weinreb amide. This is most efficiently achieved by first activating the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine hydrochloride.
Caption: Synthetic workflow from the carboxylic acid precursor.
Step-by-Step Synthetic Protocol
This protocol is a representative procedure based on established chemical principles for Weinreb amide synthesis.
Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride
-
To a stirred solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Causality Note: These reagents convert the less reactive carboxylic acid into a highly electrophilic acid chloride, which is necessary for the subsequent amidation. DMF catalyzes this conversion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride, which is typically used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0°C and add a non-nucleophilic base, such as pyridine or triethylamine (TEA) (2.2 eq), dropwise. This neutralizes the hydrochloride salt to liberate the free amine.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine suspension at 0°C. Causality Note: Maintaining a low temperature controls the exothermicity of the reaction and minimizes potential side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the acid chloride.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
The Weinreb Amide Mechanistic Advantage
The reliability of the Weinreb amide stems from its ability to form a stable chelated intermediate upon nucleophilic attack. This prevents the common problem of over-addition seen with other acylating agents.
Caption: The stabilizing effect of the Weinreb amide intermediate.
Applications in Drug Discovery and Development
The primary application of this compound is as a strategic intermediate in the synthesis of APIs. Its utility has been demonstrated in the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
Role as a Precursor to Dapagliflozin and Related SGLT2 Inhibitors
The synthesis of C-aryl glycoside SGLT2 inhibitors often requires the construction of a diarylmethane core. This compound serves as a precursor to one of the key aromatic fragments. Patents related to the synthesis of Dapagliflozin and other SGLT2 inhibitors describe pathways that utilize intermediates derived from related benzoyl chlorides or benzoic acids.[4][5] The general workflow involves using the Weinreb amide to introduce a second aromatic ring via a ketone intermediate, which is then further elaborated.
Caption: General workflow for API synthesis using the title compound.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines based on related structures can be followed.[6][7][8]
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] May cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at refrigerator temperatures (2-8°C) to ensure long-term stability.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS No. 842136-59-8) is more than just a chemical compound; it is a precisely engineered tool for modern organic synthesis. Its identity as a Weinreb amide provides chemists with a reliable method for ketone synthesis, avoiding the over-addition pitfalls common to other reagents. This feature, combined with its halogenated aromatic core, makes it a highly valuable intermediate in the resource-intensive field of drug discovery, particularly in the synthesis of next-generation therapeutics like SGLT2 inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any research and development professional aiming to leverage its full potential.
References
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Hefei Angvo Chemical Co., Ltd. (n.d.). 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of 5-bromo-2-chloro benzoic acid.
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]
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5-Bromo-2-chloro-N-methoxy-N-methylbenzamide molecular weight
An In-Depth Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Application
Introduction
This compound is a substituted benzamide that serves as a highly valuable intermediate in modern organic synthesis. Its utility is primarily derived from its classification as a Weinreb-Nahm amide, a functional group renowned for its capacity to react with organometallic reagents to produce ketones cleanly and in high yields.[1][2] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide's tetrahedral intermediate is stabilized by chelation to the N-methoxy group, preventing the common issue of over-addition that leads to tertiary alcohol byproducts.[2] This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and insights into its application and analytical characterization, tailored for professionals in chemical research and drug development.
Core Molecular Profile
The fundamental properties of this compound are crucial for its use in quantitative and structural synthetic applications. These key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Weight | 278.53 g/mol | [3] |
| Molecular Formula | C₉H₉BrClNO₂ | [3] |
| CAS Number | 842136-59-8 | [3] |
| Canonical SMILES | CN(C(=O)C1=CC(=C(C=C1)Br)Cl)OC | |
| Appearance | Typically a white to off-white or yellow solid | |
| Class | Weinreb-Nahm Amide | [1] |
The Weinreb Amide: A Cornerstone of Controlled Ketone Synthesis
The strategic importance of this compound lies in its identity as a Weinreb amide. This functionality provides a reliable method for the synthesis of ketones, a critical transformation in the construction of complex molecular architectures found in pharmaceuticals and fine chemicals.[1][2]
Mechanism and Advantage:
The primary advantage of the Weinreb amide is its ability to halt the reaction with organometallic reagents (e.g., Grignard or organolithium reagents) at the ketone stage.[2] The process proceeds via a stable, five-membered ring chelated intermediate formed by the lithium or magnesium metal center coordinating with both the carbonyl oxygen and the methoxy oxygen. This intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup. Upon workup, the ketone is liberated, and because the organometallic reagent has been quenched, it is not susceptible to a second nucleophilic attack. This prevents the formation of the corresponding tertiary alcohol, a common and often unavoidable byproduct when using other acylating agents like esters or acid chlorides.[1][2]
This level of control is indispensable in multi-step syntheses where preserving the ketone moiety is essential for subsequent transformations. The substituted aromatic ring of this compound offers further synthetic handles (bromo and chloro groups) for cross-coupling reactions or other modifications, making it a versatile building block.
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The procedure involves the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis pathway from the starting carboxylic acid to the final Weinreb amide product.
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
This protocol describes a common and reliable method for preparing the title compound.
Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride
-
Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chlorobenzoic acid (1.0 eq). Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Activation: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Expert Insight: While oxalyl chloride is also effective, thionyl chloride is often chosen for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.
-
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride, an oil or low-melting solid, is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a separate flame-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the solution to liberate the free amine.
-
Expert Insight: Using a slight excess of base is crucial to neutralize both the hydrochloride salt and the HCl generated during the amidation reaction.
-
-
Amidation: Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Workup & Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Applications in Research and Development
As a bifunctional synthetic intermediate, this compound is a valuable precursor in drug discovery programs.[4]
-
Ketone Synthesis: Its primary application is reacting with various organometallic reagents to install different side chains, forming complex ketones that are precursors to pharmacologically active molecules.
-
Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring can be selectively functionalized. The bromine atom is more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups at the 5-position while leaving the 2-chloro substituent intact for subsequent modifications.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[5][6][7] These validation techniques are fundamental to the trustworthiness of any synthetic protocol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the N-methoxy protons (singlet, ~3.5-3.8 ppm), and the N-methyl protons (singlet, ~3.2-3.4 ppm). The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the characteristic carbonyl carbon signal (~165-170 ppm) and signals for the methoxy and methyl groups.
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (278.53 g/mol ). Critically, the isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive structural confirmation.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption band for the amide group, typically in the range of 1630-1680 cm⁻¹.
By employing these analytical methods, researchers can confidently verify the successful synthesis and purity of this compound, ensuring its suitability for subsequent high-stakes applications in drug development and materials science.
References
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ResearchGate. (2015, June). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available from: [Link]
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GOV.UK. (2022, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Available from: [Link]
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Autechaux. (n.d.). 455957-87-6 | 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Available from: [Link]
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Fricano, A. M., et al. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
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Pharmaffiliates. (n.d.). This compound. CAS No: 842136-59-8. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]
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Supporting Information. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Available from: [Link]
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Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]
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ResearchGate. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available from: [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available from: [Link]
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Martinelli, J. R., et al. (2006). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4795–4797. Available from: [Link]
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Kavanagh, P. V., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Forensic Sciences, 57(5), 1293-9. Available from: [Link]
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TutorChase. (n.d.). How do you prepare a Weinreb amide?. Available from: [Link]
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PubChem. (n.d.). 5-Bromo-2-methylbenzamide. Available from: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]
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ResearchGate. (2012, March). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available from: [Link]
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A Technical Guide to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide: Structure, Synthesis, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a halogenated aromatic compound featuring a Weinreb amide functional group. We will delve into its structural characteristics, physicochemical properties, and detailed spectroscopic signature. A robust, field-proven protocol for its synthesis from 5-bromo-2-chlorobenzoic acid is presented, with a focus on the causal relationships behind procedural choices. The core of this guide explores the compound's primary utility as a versatile and highly controlled acylating agent in modern organic synthesis. The mechanistic basis for the stability and unique reactivity of the Weinreb amide moiety is examined, highlighting its crucial role in the high-yield synthesis of ketones and aldehydes, which are pivotal intermediates in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of complex molecular architectures.
Physicochemical and Structural Properties
This compound is a polysubstituted benzene derivative whose synthetic value is largely defined by its Weinreb amide functional group. The strategic placement of chloro and bromo substituents offers additional vectors for molecular elaboration through cross-coupling chemistries.
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 842136-59-8 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Appearance | Expected to be a yellow to white solid | [2] |
| Synonyms | Benzamide, 5-bromo-2-chloro-N-methoxy-N-methyl- | [1] |
The Weinreb Amide Functional Group: A Mechanistic Overview
The cornerstone of the title compound's utility is the N-methoxy-N-methylamide moiety, commonly known as the Weinreb amide. First reported in 1981, this functional group revolutionized the synthesis of carbonyl compounds from carboxylic acid derivatives.[3][4] Its unique reactivity profile stems from its ability to react with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents) and halt the reaction at the ketone stage, effectively preventing the common and often problematic over-addition that yields tertiary alcohols.[5][6][7]
The key to this controlled reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. The methoxy group's oxygen atom coordinates to the metal cation (Mg²⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed.[4] This mechanistic advantage ensures that the newly formed ketone is not exposed to any unreacted organometallic reagent in the reaction mixture, thus preventing the secondary reaction that leads to alcohol formation.
Synthesis Protocol
The most direct and reliable synthesis of this compound proceeds from the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[8][9] The process is typically a two-step, one-pot procedure involving activation of the carboxylic acid followed by amidation.
Experimental Workflow: Synthesis of this compound
Detailed Step-by-Step Methodology
Materials:
-
5-Bromo-2-chlorobenzoic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (2.5 eq)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Acid Chloride Formation: Anhydrous DCM is added to the flask, followed by a catalytic amount of DMF (1-2 drops). The resulting suspension is cooled to 0°C in an ice bath. Oxalyl chloride (1.5 eq) is added dropwise via the dropping funnel over 15 minutes.
-
Causality Note: Oxalyl chloride is a superior activating agent as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying the subsequent workup. DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species.
-
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear. The solvent and excess oxalyl chloride are then removed under reduced pressure.
-
Amidation: The crude acid chloride is re-dissolved in fresh anhydrous DCM and cooled to 0°C. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.2 eq) is suspended in anhydrous DCM and treated with anhydrous pyridine (2.5 eq). This mixture is stirred for 10 minutes and then added slowly to the cold acid chloride solution.
-
Causality Note: A suitable base (e.g., pyridine) is required to neutralize the HCl salt of the hydroxylamine, liberating the free nucleophile, and to scavenge the HCl generated during the amidation reaction.[10] Two equivalents of base are stoichiometrically required.
-
-
Reaction and Workup: The reaction is stirred at room temperature overnight. The mixture is then washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on analyses of structurally similar compounds.[11]
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons (Ar-H) | 3 distinct signals in the δ 7.2-7.8 ppm range. |
| O-Methyl Protons (-OCH₃) | A singlet around δ 3.3-3.6 ppm. May be broad at room temp. | |
| N-Methyl Protons (-NCH₃) | A singlet around δ 3.1-3.4 ppm. May be broad at room temp. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the δ 165-170 ppm range. |
| Aromatic Carbons (Ar-C) | 6 signals in the δ 115-140 ppm range. | |
| O-Methyl Carbon (-OCH₃) | Signal around δ 60-62 ppm. | |
| N-Methyl Carbon (-NCH₃) | Signal around δ 32-35 ppm. | |
| IR Spectroscopy | Amide C=O Stretch | Strong absorption band at approximately 1640-1660 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | A complex isotopic cluster centered around m/z 277/279/281 due to the presence of both Br and Cl isotopes. |
Expert Insight: Rotational Isomers (Rotamers) A noteworthy feature in the ¹H NMR spectra of ortho-substituted N-methoxy-N-methyl benzamides is the phenomenon of restricted rotation around the amide C-N bond. This restricted rotation can lead to the existence of two distinct rotamers at room temperature, causing the signals for the -OCH₃ and -NCH₃ protons to appear as broad humps or even as two separate singlets. Upon heating the sample (e.g., to 50-75°C), the rate of rotation increases, causing these signals to coalesce into sharp, single peaks. This temperature-dependent behavior is a hallmark characteristic that can be used to confirm the structure.
Applications in Organic Synthesis
The primary value of this compound is as a stable, crystalline intermediate that serves as a precursor to a variety of other functional groups with a high degree of control.
-
Ketone Synthesis: This is the most prominent application. Treatment with a wide range of Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by aqueous workup cleanly affords the corresponding ketone, Ar-C(=O)-R, in high yield.[3][12]
-
Aldehyde Synthesis: The Weinreb amide can be carefully reduced to the corresponding aldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄) at low temperatures.[3][12]
-
Aryl-Aryl Bond Formation: The presence of the aryl bromide allows this compound to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This enables the synthesis of complex biaryl structures while preserving the valuable Weinreb amide functionality for subsequent transformations.
The parent carboxylic acid, 5-bromo-2-chlorobenzoic acid, is a known starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, underscoring the pharmaceutical relevance of this structural motif.[9]
Handling and Safety
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]
-
Handling: Avoid creating dust. Prevent contact with skin and eyes.[13][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][13]
Always consult the material safety data sheet (MSDS) provided by the supplier before use.[15]
Conclusion
This compound is more than a simple chemical structure; it is a precisely engineered synthetic tool. Its identity as a Weinreb amide provides a reliable and high-yield pathway for the synthesis of ketones and aldehydes, avoiding the common pitfalls of over-addition associated with more reactive acylating agents. The presence of two distinct halogen atoms on the aromatic ring further enhances its utility as a versatile building block for creating complex molecules, particularly in the field of pharmaceutical development. A thorough understanding of its structure, reactivity, and spectroscopic properties, as outlined in this guide, empowers researchers to effectively integrate this valuable intermediate into their synthetic strategies.
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5-Bromo-2-chloro-N-methoxy-N-methylbenzamide physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Authored by a Senior Application Scientist
Foreword: The Crucial Role of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "know your molecule" has never been more pertinent. The journey from a promising lead compound to a viable clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies a deep understanding of a molecule's physicochemical properties. These intrinsic attributes—solubility, lipophilicity, melting point, and pKa, among others—are not mere data points; they are the fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the bedrock upon which successful formulation, dosing, and ultimately, therapeutic efficacy are built.
This guide focuses on this compound, a compound of interest as a potential intermediate in organic synthesis and medicinal chemistry. As a Weinreb amide, it serves as a versatile precursor for the synthesis of ketones, a common motif in pharmacologically active molecules. The strategic placement of bromo and chloro substituents on the phenyl ring offers avenues for further chemical modification, making it a valuable scaffold in the synthesis of targeted therapeutics. Given its potential, a thorough understanding of its physicochemical properties is paramount for its effective utilization.
This document eschews a conventional data sheet format. Instead, it is structured as a practical guide for the senior application scientist. We will not only present the known properties of this compound but also delve into the causality behind the experimental choices for their determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. By grounding our discussion in authoritative references and established methodologies, we aim to provide a trustworthy and comprehensive resource for the scientific community.
I. Molecular Identity and Structural Attributes
Before delving into its macroscopic properties, it is essential to establish the molecular identity of this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 842136-59-8 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1][2] |
| Molecular Weight | 278.53 g/mol | [1][2] |
| Chemical Structure | ![]() | N/A |
II. Synthesis and Purification: A Prerequisite for Accurate Characterization
The fidelity of any physicochemical measurement is contingent upon the purity of the sample. The synthesis of this compound is typically achieved through the reaction of 5-bromo-2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This is a variation of the well-established Weinreb amide synthesis.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride, 5-bromo-2-chlorobenzoyl chloride.[3]
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent.
-
Coupling Reaction: Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride to the N,O-dimethylhydroxylamine hydrochloride solution at a controlled temperature (typically 0 °C to room temperature).
-
Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[4][5][6][7]
Caption: Workflow for thermodynamic solubility determination.
C. Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
V. Relevance in Drug Development: The Rule of Five and Beyond
The physicochemical properties of a molecule are not just academic curiosities; they are critical predictors of a compound's "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability. [8][9][10][11][12]
| Lipinski's Rule of Five Parameter | Guideline |
|---|---|
| Molecular Weight | ≤ 500 Da |
| LogP | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
For this compound:
-
Molecular Weight: 278.53 g/mol (complies)
-
Hydrogen Bond Donors: 0 (complies)
-
Hydrogen Bond Acceptors: 3 (the two oxygen atoms and the nitrogen atom) (complies)
-
LogP: While not experimentally determined here, a calculated LogP would be necessary to fully assess compliance.
A compound that adheres to these rules is more likely to have favorable absorption and permeation properties. However, it is important to note that these are guidelines, and many successful drugs fall outside of these parameters. [11]
VI. Data Summary and Interpretation
The following table provides a template for summarizing the experimentally determined physicochemical properties of this compound.
| Property | Method | Conditions | Result |
| Melting Point | Capillary Method | 1 °C/min ramp rate | |
| Solubility (Water) | Thermodynamic | 25 °C | |
| Solubility (PBS, pH 7.4) | Thermodynamic | 37 °C | |
| Solubility (DMSO) | Thermodynamic | 25 °C | |
| Solubility (Ethanol) | Thermodynamic | 25 °C | |
| LogP | Shake-Flask | 25 °C |
VII. Conclusion
The comprehensive physicochemical characterization of this compound is a critical step in unlocking its full potential as a synthetic intermediate in drug discovery. By employing the robust and validated methodologies outlined in this guide, researchers can generate high-quality data that will inform downstream applications, from reaction optimization to the design of novel therapeutic agents. The principles and protocols detailed herein are not only applicable to the title compound but also serve as a foundational framework for the characterization of any new chemical entity, underscoring the enduring importance of physicochemical science in the advancement of medicine.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. [Link].
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Pharmaffiliates. This compound. CAS No: 842136-59-8. [Link].
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Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission, Ispra. JRC132976. [Link].
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ICCVAM. (2003-09-24). Test Method Protocol for Solubility Determination. [Link].
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Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. (2025-08-06). [Link].
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Introduction: Understanding the Critical Role of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in Organic Solvents
In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone of its developability. For a compound like this compound, a specialized Weinreb amide with potential applications in organic synthesis and medicinal chemistry, a thorough understanding of its solubility profile in various organic solvents is paramount.[1] This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip you with the foundational knowledge and experimental protocols to ascertain these critical parameters.
Physicochemical Properties of this compound
To predict and understand the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.
Molecular Structure:
The structure reveals several key features that will dictate its solubility:
-
Aromatic Ring: The substituted benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents.
-
Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polarity, potentially influencing interactions with various solvents.
-
Weinreb Amide Moiety (-C(=O)N(OCH₃)CH₃): This functional group is a key determinant of the molecule's solubility. The carbonyl group (C=O) can act as a hydrogen bond acceptor. The N-methoxy-N-methyl substitution prevents this amide from acting as a hydrogen bond donor, which will influence its solubility compared to primary or secondary amides.[4] Weinreb amides are known for their utility in organic synthesis, serving as stable intermediates for the preparation of ketones and aldehydes.[5][6][7]
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. Examples include water, methanol, and ethanol. Given the presence of polar C-Cl, C-Br, and C=O bonds, this compound is expected to have some solubility in polar organic solvents.
-
Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. Examples include hexane and toluene. The non-polar aromatic ring of the compound suggests some affinity for these types of solvents.
-
Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are polar but do not have hydrogen atoms bonded to electronegative atoms, so they cannot act as hydrogen bond donors.[10][11] These are often excellent solvents for compounds with polar functional groups.
Based on the structure of this compound, it is anticipated to exhibit favorable solubility in a range of polar aprotic and moderately polar protic organic solvents.
Illustrative Solubility Data of a Related Compound: Benzamide
To provide context, the following table presents the solubility of benzamide, the parent compound without the bromo, chloro, and N-alkoxy-N-alkyl substitutions, in various organic solvents. It is crucial to note that the solubility of this compound will differ due to the influence of its substituents. The larger and more functionalized structure of the target compound is expected to have a distinct solubility profile.[1]
| Solvent | Solubility of Benzamide (mole fraction at 298.15 K) | Solvent Type |
| Methanol | > Acetone | Polar Protic |
| Acetone | > Ethanol | Polar Aprotic |
| Ethanol | > 1-Propanol | Polar Protic |
| 1-Propanol | > 1-Butanol | Polar Protic |
| 1-Butanol | > Isopropanol | Polar Protic |
| Isopropanol | > Isobutanol | Polar Protic |
| Isobutanol | > Methyl Acetate | Polar Protic |
| Methyl Acetate | > Ethyl Acetate | Polar Aprotic |
| Ethyl Acetate | > Butyl Acetate | Polar Aprotic |
| Butyl Acetate | > Acetonitrile | Polar Aprotic |
| Acetonitrile | > Water | Polar Aprotic |
Data adapted from studies on benzamide solubility.[10][11]
This data for benzamide demonstrates a trend of higher solubility in more polar organic solvents, with methanol being a particularly effective solvent.[8][10][11]
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to determine the solubility of this compound is through experimental measurement. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[1]
The Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.[1]
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker. A portion of the undissolved solid should be visible at the bottom.
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation to pellet the solid, followed by careful withdrawal of the supernatant.[1] Alternatively, the solution can be filtered through a syringe filter.[12][13][14]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC).
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[15][16][17][18]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15][16][17][18][19]
-
Handling: Avoid contact with skin and eyes.[16][17][19] Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15][16][17][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15][16][17]
It is imperative to consult the specific SDS for the compound once obtained from the supplier for detailed safety information.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely available, the principles of "like dissolves like," coupled with the provided experimental protocol, empower researchers to generate a robust solubility profile for this compound. A thorough understanding of its solubility will be instrumental in its application in organic synthesis and its potential development as a pharmaceutical agent. Future work should focus on the experimental determination of its solubility in a diverse range of pharmaceutically relevant solvents and at various temperatures to create a comprehensive and invaluable dataset for the scientific community.
References
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- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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- Unknown. (2023, August 31). Solubility of Organic Compounds.
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- Unknown. (n.d.). 2 - SAFETY DATA SHEET.
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- Unknown. (n.d.). 5 - SAFETY DATA SHEET.
- Biosynth. (2022, May 5). Safety Data Sheet.
- PubChem. (n.d.). 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770.
- Pharmaffiliates. (n.d.). CAS No : 842136-59-8 | Product Name : this compound.
- Unknown. (n.d.). 455957-87-6 | 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide.
- BLDpharm. (n.d.). 1704367-16-7|5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide.
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- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzaldehyde 99 25016-01-7.
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5-Bromo-2-chloro-N-methoxy-N-methylbenzamide spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Introduction: The Role and Structure of a Weinreb Amide Intermediate
This compound is a specialized derivative of benzoic acid known as a Weinreb amide. The N-methoxy-N-methylamide functional group is of particular significance in modern organic synthesis. Its utility stems from its ability to react with organometallic reagents (like Grignard or organolithium compounds) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it an invaluable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry.
This document serves to elucidate the structural identity of this compound through a multi-faceted spectroscopic approach. By understanding its characteristic spectral "fingerprint," researchers can confidently verify its synthesis, assess its purity, and proceed with subsequent synthetic transformations.
Molecular Structure and Properties
A clear understanding of the molecule's connectivity is the foundation for all spectral interpretation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| CAS Number | 842136-59-8 | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; N1 [label="N"]; C8 [label="CH₃"]; O2 [label="O"]; C9 [label="CH₃"]; Cl [label="Cl"]; Br [label="Br"]; H3 [label="H"]; H4 [label="H"]; H6 [label="H"]; // Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents on the ring C1 -- C7; C2 -- Cl; C5 -- Br; // Amide group C7 -- O1 [len=1.5]; C7 -- N1; N1 -- C8; N1 -- O2; O2 -- C9; // Aromatic Hydrogens C3 -- H3; C4 -- H4; C6 -- H6; // Positioning for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; Cl [pos="-2.4,-0.2!"]; Br [pos="2.4,-2.6!"]; C7 [pos="0,1.5!"]; O1 [pos="-0.5,2.5!"]; N1 [pos="1.5,1.8!"]; C8 [pos="1.5,3.2!"]; O2 [pos="2.8,1.2!"]; C9 [pos="4.0,1.5!"]; H3 [pos="-2.2,-2.6!"]; H4 [pos="0,-3.8!"]; H6 [pos="2.2,-0.2!"];
}
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like this compound, a key challenge in interpretation arises from the restricted rotation around the carbonyl-nitrogen (C-N) bond, a characteristic feature of amides. This restriction is often exacerbated by bulky ortho-substituents (the chloro group in this case), potentially leading to the observation of rotamers (rotational isomers) and causing significant peak broadening at room temperature.
¹H NMR (Proton NMR) Spectral Data
The proton NMR spectrum provides a map of the different hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6-7.8 | m | 3H | Ar-H | The three aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring current. Their specific shifts and coupling patterns (doublets and a doublet of doublets) depend on their position relative to the electron-withdrawing chloro, bromo, and amide groups. |
| ~ 3.5-3.8 | br s | 3H | N-O-CH₃ | The methoxy protons appear as a singlet. This signal is often broad at room temperature due to the aforementioned restricted C-N bond rotation. |
| ~ 3.2-3.4 | br s | 3H | N-CH₃ | The N-methyl protons also appear as a singlet, which is typically broad for the same reason as the N-OCH₃ signal. Variable temperature NMR experiments can often resolve these broad humps into sharp singlets at elevated temperatures. |
¹³C NMR (Carbon-13 NMR) Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. All nine carbons in the molecule are chemically distinct and should produce nine unique signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165-170 | C =O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |
| ~ 125-140 | Ar-C | Six distinct signals are expected for the aromatic carbons. The shifts are influenced by the attached substituents: the carbon bearing the chlorine (C-Cl) and the carbon bearing the bromine (C-Br) will have their resonances affected by the electronegativity and anisotropic effects of the halogens. The ipso-carbon attached to the amide group will also have a characteristic shift in this region. |
| ~ 61 | N-O-C H₃ | The methoxy carbon appears in a typical range for an sp³ carbon attached to an oxygen atom. |
| ~ 33 | N-C H₃ | The N-methyl carbon signal is found further upfield. This signal can be a very small, broad hump at room temperature due to restricted rotation, becoming a sharp peak at higher temperatures. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Caption: Standard workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key Absorption Bands
The IR spectrum of this compound is dominated by the strong absorption of the amide carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Ar-H) |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₃) |
| 1680-1630 | Strong | C=O Stretch (Amide I) | Tertiary Amide |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1100-1000 | Medium | C-O Stretch | Methoxy Group |
| 800-600 | Strong | C-Cl, C-Br Stretches | Halogens |
The most diagnostic peak is the intense C=O stretch, characteristic of the amide I band. For tertiary amides, this absorption is independent of the physical state as intermolecular hydrogen bonding is not possible.[2] Its position confirms the presence of a conjugated amide system.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum.
-
Cleanup: Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).
Caption: Typical workflow for ATR-IR spectral acquisition.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. The presence of both bromine and chlorine, each with significant natural isotopes, creates a highly characteristic and easily recognizable isotopic pattern for the molecular ion.
Interpretation of the Mass Spectrum
-
Molecular Ion (M⁺): The key feature is the isotopic cluster for the molecular ion peak.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a roughly 1:1 ratio.
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio.
-
The combination of one Br and one Cl atom will produce a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues. We expect to see a pattern of peaks at M, M+2, and M+4, corresponding to the different combinations of these isotopes (e.g., [⁷⁹Br³⁵Cl], [⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl], [⁸¹Br³⁷Cl]). The most abundant peak in this cluster will be for the C₉H₉⁷⁹Br³⁵ClNO₂ species at an m/z of approximately 277.
-
-
Key Fragmentation Patterns: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.
-
Formation of the Benzoyl Cation: A dominant fragmentation pathway for benzamides is the cleavage of the C-N bond to form a stable acylium ion.[3]
-
[M - •N(OCH₃)CH₃]⁺ → [5-bromo-2-chlorobenzoyl]⁺. This fragment would also exhibit a Br/Cl isotopic pattern, with the most abundant peak around m/z 217 .
-
-
Loss of Halogens: Fragmentation can occur via the loss of a bromine radical (M - 79/81) or a chlorine radical (M - 35/37), leaving behind the rest of the charged molecule.[4][5]
-
Other Fragments: Loss of smaller neutral fragments such as •CH₃ (m/z = M-15) or •OCH₃ (m/z = M-31) from the molecular ion are also plausible.
-
| m/z (approx.) | Assignment | Rationale |
| 277, 279, 281 | [M]⁺ Cluster | Molecular Ion (isotopic pattern) |
| 217, 219, 221 | [M - 60]⁺ Cluster | Acylium Ion [Ar-C≡O]⁺ |
| 182, 184 | [M - 60 - Cl]⁺ | Loss of Chlorine from the Acylium Ion |
| 138 | [M - 60 - Br]⁺ | Loss of Bromine from the Acylium Ion |
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this one.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV).
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: General workflow for GC-MS analysis.
Conclusion
The structural characterization of this compound is unequivocally achieved through the combined application of NMR, IR, and MS.
-
NMR spectroscopy confirms the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the N-methoxy and N-methyl groups, while also highlighting the dynamic nature of the amide bond rotation.
-
IR spectroscopy provides definitive evidence of the key tertiary amide functional group through its strong carbonyl (Amide I) absorption.
-
Mass spectrometry establishes the correct molecular weight and elemental composition (specifically the presence of one bromine and one chlorine atom) through the highly characteristic isotopic cluster of the molecular ion.
This comprehensive spectral dataset serves as a reliable benchmark for any researcher working with this versatile synthetic building block, ensuring confidence in its identity and purity for downstream applications in drug discovery and materials science.
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Sudalai, A., et al. (2009). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(1), 139-143. [Link]
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An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency procedures for 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. As a substituted Weinreb amide, this compound is a valuable intermediate in organic synthesis, prized for its ability to form ketones upon reaction with organometallic reagents in a controlled manner.[1][2] Its specific structure, featuring halogen substituents, necessitates a thorough understanding of its reactivity and potential hazards to ensure safe laboratory practice.
Section 1: Compound Profile and Synthetic Utility
This compound (CAS No. 842136-59-8) is a specialized chemical reagent belonging to the class of Weinreb amides.[3] The core utility of Weinreb amides lies in their reaction with nucleophiles like Grignard or organolithium reagents. This reaction forms a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with more reactive carbonyl precursors like acid chlorides or esters.[2] Upon aqueous workup, this intermediate collapses to cleanly yield a ketone, making it a cornerstone transformation in multi-step synthesis.[1]
The presence of bromo and chloro substituents on the aromatic ring makes this particular Weinreb amide a versatile building block for introducing complex functionality in pharmaceutical and materials science applications. However, these same features influence its toxicological profile and require specific handling considerations.
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust risk assessment can be formulated by examining data from structurally similar compounds and analogous Weinreb amides. The primary hazards are associated with irritation and potential acute toxicity.
The Globally Harmonized System (GHS) classifications for analogous halogenated aromatic compounds and related benzamides consistently indicate the following potential hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]
Table 1: GHS Hazard Summary for Structurally Related Compounds
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [7][8] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [7][8] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |[7][9] |
Causality behind the Hazards: The irritant properties of halogenated aromatic compounds often stem from their ability to interact with biological macromolecules, disrupting cellular function upon contact with skin, eyes, or the respiratory tract. The N-methoxy-N-methylamide functional group itself is generally stable but can release hazardous decomposition products under thermal stress.[10]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood. This is the primary defense against inhaling dust or vapors, directly addressing the risk of respiratory irritation.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[11]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a scientifically-informed barrier against specific chemical threats.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for breakthrough times with halogenated aromatic compounds. Double-gloving is recommended for extended manipulations.[7]
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield must be worn over the goggles.[7][8]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure full coverage of legs and arms.[7]
-
Respiratory Protection: If engineering controls fail or during a large spill cleanup where concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[7]
Section 4: Standard Operating Protocol for Safe Handling
This protocol provides a self-validating workflow for handling this compound, from retrieval to reaction quenching.
Workflow: Weighing and Transfer
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clear. Assemble all necessary glassware and utensils.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Transfer: Inside the fume hood, carefully open the container. Use a chemically resistant spatula to weigh the desired amount of the solid onto a weigh boat or directly into the reaction vessel.
-
Closure: Securely close the primary container. Use parafilm to seal the cap for long-term storage to prevent degradation from atmospheric moisture.[12]
-
Cleanup: Clean the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol or isopropanol), and dispose of the wipe as hazardous waste.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Response Decision Workflow:
The following diagram outlines the decision-making process for responding to a spill.
Caption: Decision workflow for responding to a chemical spill.
Section 6: Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]
-
The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[3]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8] Do not dispose of it down the drain.
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An In-depth Technical Guide to the Acylation Mechanism of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is a specialized acylating agent belonging to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides. Its utility in modern organic synthesis stems from its ability to react cleanly with potent organometallic nucleophiles, such as Grignard and organolithium reagents, to produce ketones in high yields. This guide elucidates the core mechanism of action, highlighting the formation of a stable, chelated tetrahedral intermediate that effectively prevents the pervasive issue of over-addition, a common side reaction that plagues traditional acylating agents like esters and acid chlorides. We will explore the causality behind the reaction's selectivity, provide a field-proven experimental protocol, and discuss the role of the unique substitution pattern on this versatile synthetic building block.
The Challenge of Controlled Acylation: Overcoming Over-Addition
In the synthesis of complex molecules, the formation of ketones via the acylation of an organometallic reagent is a fundamental carbon-carbon bond-forming reaction. However, the direct use of highly reactive acylating agents like acid chlorides or esters with Grignard or organolithium reagents is often problematic. The initial product, a ketone, is itself highly electrophilic and typically more reactive than the starting material towards the organometallic nucleophile.[1][2][3] This leads to a second nucleophilic attack on the ketone, a phenomenon known as "over-addition," which results in the formation of a tertiary alcohol as the major, and often undesired, product.[4] Controlling the stoichiometry is frequently insufficient to prevent this outcome.[4]
The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant and robust solution to this challenge.[1][4] By converting a carboxylic acid derivative into an N-methoxy-N-methylamide (Weinreb amide), such as this compound, chemists gained a tool for the precise and controlled synthesis of ketones.[1][2][4]
The Core Mechanism: Chelation as the Key to Selectivity
The remarkable selectivity of this compound in acylation reactions is entirely dependent on the formation of a stable reaction intermediate. The mechanism hinges on the ability of the N-methoxy group to form a stable five-membered chelate with the metal cation of the organometallic reagent.
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The organometallic reagent (e.g., R'-MgX or R'-Li) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.
-
Formation of a Stable Chelated Intermediate: This is the crucial, selectivity-determining step. The newly formed anionic oxygen (alkoxide) and the oxygen of the N-methoxy group coordinate to the metal cation (MgX⁺ or Li⁺). This forms a highly stable five-membered ring structure.[2][4][5][6] This chelated intermediate is stable at low temperatures (typically -78 °C to 0 °C) and does not readily collapse.[4] The stability of this adduct prevents the elimination of the amido group and subsequent formation of the ketone under the reaction conditions, thereby inhibiting any further nucleophilic attack.[1][2][3]
-
Aqueous Workup and Collapse: The reaction is quenched by the addition of a mild acid (e.g., aqueous NH₄Cl or HCl). Protonation of the intermediate breaks the metal-oxygen coordination. This protonated intermediate is now unstable and readily collapses, eliminating N,O-dimethylhydroxylamine to furnish the final ketone product.
The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring of this compound increases the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack. However, the core mechanism of chelation-stabilization remains the dominant controlling factor.
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A Technical Guide to the Strategic Application of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in Weinreb Ketone Synthesis
Abstract
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable method for the synthesis of ketones by mitigating the pervasive issue of over-addition common with highly reactive organometallic reagents.[1][2] This guide delves into the specific and strategic role of a highly functionalized Weinreb amide, 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. We will explore the mechanistic underpinnings that make the Weinreb amide an indispensable tool, the tactical advantages conferred by the unique substitution pattern of this specific reagent, a detailed, field-tested experimental protocol, and its applications in complex molecule synthesis, particularly within the pharmaceutical development pipeline.
The Weinreb Amide: A Strategic Linchpin in Ketone Synthesis
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the reaction involves the treatment of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium species.[1] Unlike reactions with esters or acid chlorides which readily form tertiary alcohols via a highly reactive ketone intermediate, the Weinreb amide arrests the reaction at the ketone stage.[2][3]
The key to this control lies in the formation of a stable, five-membered cyclic tetrahedral intermediate.[3][4] Upon nucleophilic attack at the carbonyl carbon, the N-methoxy group's oxygen atom chelates to the metal cation (e.g., MgX⁺ or Li⁺), stabilizing the intermediate.[1][5] This chelated species is remarkably stable at low temperatures and does not collapse to form a ketone until acidic aqueous workup.[1][5] This critical pause prevents the newly formed ketone from being present in the reaction mixture with the potent organometallic reagent, thereby precluding the second nucleophilic addition (over-addition) that leads to alcohols.[6][7]
// Nodes Start [label="Weinreb Amide\n(R-CO-N(Me)OMe)"]; Reagent [label="Organometallic Reagent\n(R'-M)"]; Intermediate [label="Stable Chelated Intermediate", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(H₃O⁺)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone\n(R-CO-R')", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoOverAddition [label="Over-addition to Alcohol\nPREVENTED", shape=box, style="dashed,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Nucleophilic\n Addition"]; Reagent -> Intermediate; Intermediate -> Workup [label=" Protonation & Collapse"]; Workup -> Ketone; Ketone -> NoOverAddition [style=invis]; // for layout }
Caption: Generalized Mechanism of the Weinreb Ketone Synthesis.
Spotlight on this compound: A Multifunctional Building Block
The choice of a starting Weinreb amide is a critical experimental decision. The specific reagent, this compound, is not merely a carrier of the Weinreb functionality; its aromatic substitution pattern provides multiple strategic advantages for complex synthetic routes.
| Property | Value | Significance in Synthesis |
| Molecular Weight | 279.00 g/mol | Accurate reagent stoichiometry. |
| CAS Number | 959968-36-8 | Unique chemical identifier. |
| 5-Bromo Substituent | Ortho/para-directing | Site for subsequent cross-coupling reactions (e.g., Suzuki, Heck). |
| 2-Chloro Substituent | Ortho/para-directing | Influences electronic properties and provides an additional handle for functionalization.[6] |
| Combined Halogens | Steric & Electronic Effects | The halogens offer steric hindrance and are electron-withdrawing, which can influence the regioselectivity of further aromatic substitutions.[6] |
The true power of this reagent lies in its capacity for sequential, selective functionalization. A synthetic chemist can first perform the Weinreb ketone synthesis to install a desired acyl group, and then leverage the bromine and chlorine atoms as orthogonal handles for transition-metal-catalyzed cross-coupling reactions. This transforms a simple ketone synthesis into a powerful platform for building complex biaryl ketones and other structures often found in pharmaceutical agents.[8] For instance, the resulting 5-bromo-2-chlorobenzophenone derivative is a key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[9]
Experimental Protocol: A Validated Workflow
This protocol describes a general, self-validating procedure for the synthesis of a ketone using this compound and a Grignard reagent. The causality behind each step is explained to ensure reproducibility and success.
Objective: To synthesize (5-bromo-2-chlorophenyl)(phenyl)methanone.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
// Nodes A [label="1. Setup & Inert Atmosphere\n(N₂/Ar, Flame-dried glassware)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reagent Dissolution\n(Weinreb Amide in Anhydrous THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction Cooled to 0°C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Slow Addition of Grignard Reagent\n(Dropwise via syringe)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Reaction Monitoring\n(TLC analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Quenching\n(Slow addition of 1M HCl at 0°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Extraction & Wash\n(EtOAc, NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Drying & Concentration\n(MgSO₄, Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="10. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation (Expertise-Driven Choice): All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). This is non-negotiable, as Grignard reagents are potent bases and nucleophiles that are readily quenched by protic sources like atmospheric water, leading to significantly reduced yields.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.79 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous THF via syringe and stir until the amide is fully dissolved.
-
Temperature Control: Cool the flask to 0 °C using an ice-water bath. Maintaining low temperature is crucial for the stability of the tetrahedral intermediate and prevents potential side reactions.[1]
-
Nucleophilic Addition: Slowly add phenylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol, 1.1 equivalents) dropwise over 15-20 minutes. A slight excess of the nucleophile ensures complete consumption of the starting amide. The slow addition rate helps to control any potential exotherm.
-
Reaction Monitoring (Self-Validating Step): Stir the reaction at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting amide spot is no longer visible.
-
Quenching: While maintaining the 0 °C temperature, slowly and carefully quench the reaction by adding 20 mL of 1 M HCl. This step protonates and collapses the stable intermediate to form the ketone and hydrolyzes any remaining Grignard reagent.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize excess acid) and 30 mL of brine (to remove bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure (5-bromo-2-chlorophenyl)(phenyl)methanone.
Authoritative Grounding and Applications
The utility of halogenated benzophenone scaffolds, readily synthesized via this method, is well-documented in medicinal chemistry and materials science. The presence of the halogen atoms provides vectors for further molecular elaboration. For example, the bromine atom is a prime candidate for Suzuki or Stille coupling reactions to introduce new aryl or vinyl groups, while the chlorine can be targeted by other nucleophilic aromatic substitution or coupling chemistries. This modular approach is highly valued in drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Conclusion
This compound is a highly strategic and versatile reagent for the Weinreb ketone synthesis. It provides access not only to ketones with high fidelity by preventing over-addition but also delivers a product rich in functionality. The chloro and bromo substituents serve as latent reactive sites, enabling complex, multi-step syntheses to be planned with confidence. The robust and reliable nature of this protocol makes it an essential tool for researchers in both academic and industrial settings, streamlining the path to complex molecular targets.
References
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Discovery and synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
An In-Depth Technical Guide to the Synthesis and Utility of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Importance of a Specialized Weinreb Amide
This compound is a highly functionalized aromatic compound belonging to the class of N,O-disubstituted hydroxamates, more commonly known in the field of organic chemistry as Weinreb-Nahm amides, or simply Weinreb amides.[1][2] First reported in 1981 by Steven M. Weinreb and Steven Nahm, this class of amides has become an indispensable tool for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[3][4]
The unique value of the Weinreb amide lies in its reaction with potent organometallic nucleophiles, such as Grignard or organolithium reagents. Unlike reactions with esters or acid chlorides that are prone to over-addition to form tertiary alcohols, the Weinreb amide reaction cleanly stops at the ketone stage.[3][5] This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[4][5]
This guide provides a comprehensive overview of this compound, focusing on its rational synthesis, underlying mechanistic principles, and critical role as a key intermediate in the development of modern pharmaceuticals, particularly in the class of SGLT2 inhibitors used to treat type-2 diabetes.[6]
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is fundamental for its synthesis, purification, and application.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol [7] |
| CAS Number | 842136-59-8[7] |
| Appearance | Expected to be a solid at room temperature |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with a readily available substituted benzoic acid. The overall strategy involves the initial synthesis of the core aromatic scaffold followed by the activation of the carboxylic acid and its subsequent conversion to the target Weinreb amide.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 5-Bromo-2-chlorobenzoic acid
Causality of Experimental Choice: The foundational step is the selective bromination of 2-chlorobenzoic acid. The chloro- and carboxyl- groups are ortho-, para-directing deactivators. Bromination is expected to occur para to the chlorine atom, which is also meta to the carboxylic acid group, yielding the desired 5-bromo isomer. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is an effective method for this transformation.[8][9]
Detailed Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (40 mL) in a 250 mL round-bottom flask cooled in an ice bath, slowly add 2-chlorobenzoic acid (4.7 g, 0.03 mol).[9]
-
Stir the mixture at room temperature (approx. 30 °C) for 20 minutes until a clear solution is obtained.[9]
-
Add N-bromosuccinimide (NBS) (5.33 g, 0.03 mol) portion-wise to the solution, maintaining the temperature below 35 °C.
-
Continue stirring the reaction mixture at 30 °C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Upon completion, slowly and carefully pour the reaction mixture into a beaker containing 80 mL of an ice-water slurry.
-
A precipitate of the crude 5-bromo-2-chlorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as a methanol/water mixture, to yield the pure product with high purity (>99%).[9]
Part 2: Synthesis of this compound
This two-step sequence involves the activation of the carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine.
Detailed Experimental Protocol:
-
Acid Chloride Formation: In a fume hood, combine 5-bromo-2-chlorobenzoic acid (1 equiv.) with thionyl chloride (SOCl₂, 2-3 equiv.) in a round-bottom flask equipped with a reflux condenser. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which is often used directly in the next step without further purification.
-
Weinreb Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equiv.), to the suspension.
-
Add a solution of the crude 5-bromo-2-chlorobenzoyl chloride (1 equiv.) in anhydrous DCM dropwise to the cooled suspension of the hydroxylamine.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the final compound, this compound.
The Mechanistic Advantage of the Weinreb Amide
Trustworthiness Through Stability: The reliability of the Weinreb amide in synthesis stems from its ability to prevent the common side reaction of over-addition. When an organometallic reagent (R'-M) attacks the carbonyl carbon, a tetrahedral intermediate is formed. In the case of a Weinreb amide, this intermediate is stabilized by chelation between the oxygen and methoxy-nitrogen atoms and the metal cation (e.g., MgX⁺ or Li⁺). This chelated complex is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. By the time the ketone is formed, all the reactive organometallic reagent has been quenched, thus preventing a second nucleophilic attack.[3][4][5]
Caption: Mechanism showing the stable chelated intermediate in Weinreb ketone synthesis.
Application in Pharmaceutical Synthesis
This compound is not merely of academic interest; it is a pivotal building block in the industrial synthesis of high-value active pharmaceutical ingredients (APIs). Its primary documented use is in the preparation of SGLT2 (sodium-glucose co-transporter 2) inhibitors, such as Empagliflozin, which are frontline treatments for type 2 diabetes.[6]
In the synthesis of these drugs, the Weinreb amide allows for the precise and high-yield construction of a key diaryl ketone intermediate. The 5-bromo and 2-chloro substituents on the aromatic ring are strategically placed to enable subsequent cross-coupling reactions and other transformations necessary to build the final complex molecular architecture of the drug.
Conclusion
This compound exemplifies the power of strategic synthetic design. As a specialized Weinreb amide, it provides a robust and reliable method for acylation, overcoming fundamental challenges of reactivity and selectivity. Its synthesis, while multi-step, follows a logical and scalable pathway from common starting materials. The true value of this compound is realized in its application as a critical intermediate, enabling the efficient and large-scale production of life-saving medications. This guide underscores its significance and provides the technical foundation for its synthesis and utilization in research and development.
References
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PubChem. N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
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Ismail, M. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-196. Available from: [Link]
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Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. Available from: [Link]
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HFC Chem. 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Available from: [Link]
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Pharmaffiliates. This compound. Available from: [Link]
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PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]
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Pasternak, A., et al. (2011). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Organic Letters, 13(16), 4340-4343. Available from: [Link]
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Wang, C., et al. (2015). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Organic Letters, 17(21), 5464-5467. Available from: [Link]
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WIPO Patentscope. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577. Available from: [Link]
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PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738. Available from: [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]
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Wikipedia. Weinreb ketone synthesis. Available from: [Link]
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European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EP4389733A1. Available from: [Link]
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Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2835-2846. Available from: [Link]
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Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Available from: [Link]
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Ali, M. A., & Ismail, M. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Pharmaceutical Sciences and Research, 10(12), 5246-5259. Available from: [Link]
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Alvarez, R., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1667-1681. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ketones using 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Advantage of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in Ketone Synthesis
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the efficient and selective construction of carbon-carbon bonds is paramount. The synthesis of ketones represents a cornerstone of this endeavor, as the ketone functionality is a versatile precursor to a myriad of more complex molecular architectures. This compound, a specialized Weinreb-Nahm amide, has emerged as a superior reagent for the synthesis of ketones. Its utility lies in the remarkable stability of the N-methoxy-N-methylamide moiety towards organometallic reagents, which elegantly circumvents the pervasive issue of over-addition often encountered with more reactive acylating agents such as acid chlorides or esters.[1][2] This attribute allows for the controlled and high-yield synthesis of ketones, preserving sensitive functional groups and enabling the construction of intricate molecular frameworks. The presence of the bromo and chloro substituents on the aromatic ring provides valuable handles for subsequent cross-coupling reactions, further enhancing the synthetic utility of the resulting ketone products. This document provides a comprehensive guide to the application of this compound in ketone synthesis, detailing the underlying mechanistic principles, offering step-by-step protocols, and exploring the scope of this powerful synthetic tool.
Mechanistic Insights: The Weinreb-Nahm Ketone Synthesis
The efficacy of the Weinreb-Nahm ketone synthesis hinges on the formation of a stable tetrahedral intermediate upon nucleophilic attack of an organometallic reagent (e.g., a Grignard or organolithium reagent) on the amide carbonyl.[1] This intermediate is stabilized by chelation of the magnesium or lithium cation by both the carbonyl oxygen and the methoxy oxygen.[2] This chelated, five-membered ring structure is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[1][2]
Caption: General workflow for the Weinreb-Nahm ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
The preparation of the title Weinreb amide is readily achieved from the corresponding commercially available benzoic acid.
Step 1a: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
This procedure is adapted from a similar synthesis.[3]
-
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) (optional, as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 - 2.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromo-2-chlorobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.
-
Step 1b: Synthesis of this compound
This protocol is a general procedure for the synthesis of Weinreb amides from acid chlorides.[1]
-
Materials:
-
5-Bromo-2-chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.
-
In a separate flask, dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in DCM.
-
Add the acid chloride solution dropwise to the cold hydroxylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for Ketone Synthesis using this compound and a Grignard Reagent
This is a generalized protocol and may require optimization for specific Grignard reagents. Strict anhydrous conditions are essential for the success of this reaction.[4]
-
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether for extraction
-
-
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of THF).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel or recrystallization.
-
Data Presentation: Reaction Parameters and Expected Outcomes
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (eq) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenylmagnesium bromide | Phenyl | 1.2 | 0 to RT | 3-5 | 85-95 |
| Ethylmagnesium bromide | Ethyl | 1.3 | 0 to RT | 2-4 | 80-90 |
| Isopropylmagnesium chloride | Isopropyl | 1.5 | 0 to RT | 4-6 | 75-85 |
| Cyclohexylmagnesium bromide | Cyclohexyl | 1.5 | 0 to RT | 4-6 | 70-80 |
Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.
Visualization of the Synthetic Workflow
Sources
Application Note & Protocols: Strategic Synthesis of Substituted Benzophenones via Weinreb-Nahm Reaction of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide with Grignard Reagents
Introduction: The Strategic Importance of Weinreb-Nahm Ketone Synthesis
In the landscape of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry since its discovery in 1981, offers a reliable and high-yield method for preparing ketones from carboxylic acid derivatives.[1] The reaction's principal advantage is its ability to prevent the common issue of over-addition, where organometallic reagents react twice with acyl compounds to form tertiary alcohols instead of the desired ketone.[1][2][3] This control is achieved through the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.
This application note provides a detailed guide for researchers on the synthesis and subsequent reaction of a highly functionalized Weinreb amide, 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. The presence of both bromo and chloro substituents on the aromatic ring provides orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making the resulting ketone products valuable and versatile intermediates in the synthesis of novel therapeutic agents and functional materials. We will explore the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, and offer expert insights into optimizing this critical transformation.
The Causality Behind the Method: Mechanism and Rationale
The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, five-membered cyclic intermediate upon nucleophilic attack by the Grignard reagent.[3]
Mechanism Rationale:
-
Nucleophilic Addition: The organometallic carbon of the Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.
-
Chelation and Stability: The resulting tetrahedral intermediate is stabilized by chelation. The magnesium atom coordinates with both the newly formed anionic oxygen and the methoxy oxygen of the amide. This stable, five-membered ring structure prevents the intermediate from collapsing prematurely.[3]
-
Controlled Collapse: This chelated intermediate is remarkably stable at the low reaction temperatures (typically 0 °C to -78 °C). It does not collapse to the ketone until an acidic aqueous workup is performed. This temporal separation is the key to preventing a second nucleophilic addition.
-
Acidic Workup: Upon introduction of a proton source (e.g., dilute HCl or NH₄Cl solution), the intermediate is protonated and rapidly collapses, eliminating the N-methoxy-N-methylamine moiety and yielding the final ketone product.
The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical. THF is aprotic, preventing the quenching of the highly basic Grignard reagent, and it effectively solvates the magnesium center, facilitating the reaction.
Caption: Reaction mechanism of Weinreb-Nahm ketone synthesis.
Experimental Protocols
This section is divided into two core workflows: the preparation of the Weinreb amide intermediate and its subsequent reaction with a Grignard reagent.
Part 1: Synthesis of this compound
This synthesis is a two-step process starting from the corresponding carboxylic acid.
Workflow Diagram
Caption: Workflow for the synthesis of the Weinreb amide.
Step 1a: Preparation of 5-Bromo-2-chlorobenzoyl Chloride
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride is used to convert the carboxylic acid into the more reactive acyl chloride, which is necessary for the subsequent amidation. A catalytic amount of N,N-Dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 - 2.0 eq) either neat or in an inert solvent like dichloromethane (DCM) or toluene.[4]
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (typically 70-80 °C if using thionyl chloride neat) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromo-2-chlorobenzoyl chloride, often a yellow solid or oil, is typically used in the next step without further purification.[4][5]
Step 1b: Formation of the Weinreb Amide
Causality: The highly reactive acyl chloride readily reacts with N,O-dimethylhydroxylamine hydrochloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction and to free the amine for nucleophilic attack.
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).[6]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a base, such as pyridine or triethylamine (2.2 eq), to the solution.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1a in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Part 2: Reaction of Weinreb Amide with a Grignard Reagent
Causality: This is the core ketone-forming step. The reaction is performed at low temperature (0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions. Anhydrous conditions are absolutely critical as Grignard reagents are readily quenched by protic sources.
Protocol Table: Representative Grignard Reactions
| Parameter | Example A: Methylmagnesium Bromide | Example B: Phenylmagnesium Bromide |
| Grignard Reagent | MeMgBr (3.0 M in Ether) | PhMgBr (1.0 M in THF) |
| Weinreb Amide | 1.0 eq | 1.0 eq |
| Stoichiometry (Grignard) | 1.2 - 1.5 eq | 1.2 - 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C | 0 °C |
| Reaction Time | 1-2 hours | 1-2 hours |
| Workup Solution | Saturated aqueous NH₄Cl | Saturated aqueous NH₄Cl |
| Expected Product | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | (5-Bromo-2-chlorophenyl)(phenyl)methanone |
| Typical Yield | 85-95% | 80-90% |
Step-by-Step Methodology:
-
Add the this compound (1.0 eq) to a flame-dried, nitrogen-purged flask.
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, add the selected Grignard reagent (1.2-1.5 eq) dropwise via syringe. Maintain the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath. Caution: The quench can be exothermic.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography (hexane/ethyl acetate) or recrystallization to obtain the final product.
Safety and Troubleshooting
-
Safety: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware. Acyl chlorides and thionyl chloride are corrosive and lachrymatory. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Troubleshooting:
-
Low Yield: Often due to impure or improperly quantified Grignard reagent, or the presence of moisture. Ensure all glassware is scrupulously dried and solvents are anhydrous. Titrating the Grignard reagent before use is recommended for accuracy.
-
Formation of Tertiary Alcohol (Over-addition): This indicates the tetrahedral intermediate was not sufficiently stable. Ensure the reaction temperature is maintained at or below 0 °C. Adding the Grignard reagent too quickly can cause localized heating, leading to this side product.
-
Recovery of Starting Material: May indicate an inactive Grignard reagent or insufficient equivalents. Use a fresh bottle of the reagent or prepare it fresh if possible.
-
Conclusion
The reaction of this compound with Grignard reagents is a robust and highly efficient method for synthesizing functionalized ketones.[7][8] The stability of the chelated intermediate is the cornerstone of this reaction's success, providing chemists with precise control over the formation of the ketone product. The protocols outlined herein provide a validated pathway for accessing valuable synthetic intermediates that are primed for further elaboration, making this a critical tool for professionals in drug development and materials science.
References
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
- Google Patents. (1996).
- Google Patents. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Mori, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48115–48125. [Link]
-
Maher, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. [Link]
-
Lee, J. I., & Park, J. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. [Link]
- Google Patents. (2013). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. CN103073449A.
-
Lee, J. I., & Park, J. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
-
Sibi, M. P. (2001). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]
-
Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]
- Google Patents. (2020). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. CN111099975A.
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- 8. researchgate.net [researchgate.net]
5-Bromo-2-chloro-N-methoxy-N-methylbenzamide reaction with organolithium compounds
Application Note & Protocol Guide
Topic: Reaction of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide with Organolithium Compounds for Ketone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The reaction between N-methoxy-N-methylamides (Weinreb amides) and organometallic reagents is a cornerstone of modern organic synthesis for the preparation of ketones.[1][2] This method elegantly circumvents the pervasive issue of over-addition, which often plagues reactions involving more traditional acylating agents like esters or acid chlorides, where tertiary alcohols are common byproducts.[3] The remarkable stability of the N-methoxy-N-methylamide moiety towards a second nucleophilic attack is attributed to the formation of a stable, chelated tetrahedral intermediate.[3][4][5] This application note provides a detailed examination and a robust protocol for the reaction of a functionally rich substrate, this compound, with various organolithium reagents. This substrate is a valuable intermediate in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors.[6] The protocol emphasizes chemoselectivity, reaction optimization, and safety, providing researchers with a reliable methodology for synthesizing diverse substituted benzophenones and related ketones.
The Underlying Principle: Why Weinreb Amides Excel
The success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the intermediate formed upon nucleophilic attack.[1] When an organolithium reagent (R-Li) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. The lithium cation is strongly chelated by both the newly formed anionic oxygen and the N-methoxy oxygen.[3][7] This five-membered ring structure is exceptionally stable at low temperatures and does not collapse to form a ketone until acidic workup.[1][3] This stability effectively prevents the addition of a second equivalent of the highly reactive organolithium reagent, thus ensuring a clean conversion to the desired ketone upon quenching.
Figure 1: Conceptual workflow of the Weinreb ketone synthesis.
Chemoselectivity Considerations
The this compound substrate contains multiple reactive sites. However, the reaction with organolithiums can be highly chemoselective under controlled conditions:
-
Weinreb Amide vs. Aryl Halides: The primary reaction is the nucleophilic addition to the Weinreb amide. Lithium-halogen exchange, particularly with the aryl bromide, is a potential side reaction but is generally much slower at low temperatures (-78 °C).
-
Organolithium Basicity: Highly basic organolithiums like n-BuLi or s-BuLi could potentially deprotonate acidic protons if present elsewhere in a molecule.[8] For the specified substrate, this is not a primary concern, but it is a crucial consideration for more complex structures.
By maintaining low temperatures and using a controlled addition rate, the reaction can be directed almost exclusively to the amide moiety.
Generalized Reaction Protocol
This protocol provides a framework for the reaction. Specific quantities and reaction times may vary depending on the organolithium reagent used.
Materials and Equipment
-
Reactants: this compound (CAS 842136-59-8), Organolithium reagent (e.g., n-BuLi in hexanes, PhLi in dibutyl ether), Anhydrous Tetrahydrofuran (THF).
-
Workup: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether or Ethyl acetate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe pump (recommended), low-temperature thermometer, cooling bath (dry ice/acetone).
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry Schlenk flask. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Organolithium Addition: Slowly add the organolithium reagent (1.05-1.2 eq) to the stirred solution via syringe. A syringe pump is highly recommended for a slow, controlled addition over 30-60 minutes to minimize side reactions and local temperature increases.[9]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.
Figure 2: Detailed experimental workflow for ketone synthesis.
Data and Expected Outcomes
The choice of organolithium reagent dictates the final ketone product. The following table summarizes expected outcomes for common reagents. Yields are estimates based on similar transformations in the literature and are highly dependent on reaction scale and purity of reagents.
| Organolithium Reagent (R-Li) | R Group | Expected Product | Typical Conditions | Estimated Yield |
| n-Butyllithium | n-Butyl | 1-(5-Bromo-2-chlorophenyl)pentan-1-one | THF, -78 °C, 2h | 80-90% |
| Phenyllithium | Phenyl | (5-Bromo-2-chlorophenyl)(phenyl)methanone | THF, -78 °C, 2h | 85-95% |
| Methyllithium | Methyl | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | THF, -78 °C, 1h | 80-90% |
| 2-Thienyllithium | 2-Thienyl | (5-Bromo-2-chlorophenyl)(thiophen-2-yl)methanone | THF, -78 °C, 2h | 75-85% |
Troubleshooting and Safety
-
Low Yield: May result from impure or partially decomposed organolithium reagent, insufficient cooling, or moisture in the reaction. Always titrate organolithium solutions before use and ensure glassware is rigorously dried.
-
Formation of Byproducts: If the organolithium is added too quickly, localized warming can promote side reactions. If the reaction is allowed to warm before quenching, the tetrahedral intermediate may begin to break down, potentially leading to other products.
-
Safety: Organolithium reagents, particularly alkyllithiums like n-BuLi and t-BuLi, are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere using proper syringe and Schlenk line techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses and flame-retardant lab coats.
Conclusion
The reaction of this compound with organolithium reagents is a highly reliable and versatile method for the synthesis of functionalized ketones. The protocol's strength lies in the stability of the Weinreb amide intermediate, which ensures high yields and minimizes over-addition byproducts.[4][5] The resulting ketone products retain the aryl bromide moiety, providing a valuable synthetic handle for subsequent diversification via cross-coupling reactions, making this a powerful strategy in the toolkit of medicinal and synthetic chemists.[9][10]
References
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]
-
One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). [Link]
-
This compound. Pharmaffiliates. [Link]
-
Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie International Edition. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. Organic Chemistry: An Indian Journal. [Link]
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- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 6. researchgate.net [researchgate.net]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Acylation Utilizing 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide for Ketone Synthesis
Introduction: The Power of Controlled Acylation with Weinreb Amides
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The acylation of organometallic reagents to produce ketones is a fundamental transformation, yet it is often plagued by a critical side reaction: over-addition of the nucleophile to the newly formed ketone, leading to tertiary alcohols.[1][2] The development of the Weinreb-Nahm amide, an N-methoxy-N-methylamide, provided an elegant solution to this challenge.[1] These amides react with organometallic reagents to form a stable, chelated tetrahedral intermediate that collapses to the desired ketone only upon acidic workup. This stability prevents the common over-addition pathway, making Weinreb amides invaluable tools for the controlled synthesis of ketones.[1][3][4]
This application note provides a detailed experimental protocol for the use of a specific, highly functionalized Weinreb amide, 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide , in acylation reactions. The presence of bromo, chloro, and methoxy substituents on the aromatic ring makes this reagent a valuable building block for creating complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.[5] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step guide for its execution, and discuss the broader applications of this methodology.
Reaction Principle and Mechanism
The acylation reaction using a Weinreb amide proceeds via a nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the amide carbonyl. The key to the success of this method lies in the formation of a stable five-membered chelate intermediate involving the lithium or magnesium cation, the carbonyl oxygen, and the N-methoxy oxygen.[1][3] This intermediate is stable at low temperatures and does not readily eliminate the N-methoxy-N-methylamine group. Upon aqueous acidic workup, this intermediate hydrolyzes to afford the corresponding ketone.
The general mechanism is depicted below:
Caption: Mechanism of Weinreb Ketone Synthesis.
Experimental Protocol: Synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone
This protocol details the reaction of this compound with phenylmagnesium bromide as a representative example.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice-water bath
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the Weinreb amide in anhydrous THF (approximately 5-10 mL per mmol of amide).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the phenylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the stirred solution of the Weinreb amide over 15-30 minutes. The rate of addition should be controlled to maintain the internal temperature below 5 °C.
-
Rationale: Slow, controlled addition at low temperature is crucial to prevent side reactions and ensure the stability of the tetrahedral intermediate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
The progress of the reaction can be monitored by TLC, observing the consumption of the starting Weinreb amide.
-
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl solution while the flask is still in the ice bath. The amount of acid should be sufficient to neutralize the Grignard reagent and hydrolyze the intermediate.
-
Allow the mixture to warm to room temperature and stir until the intermediate is fully hydrolyzed (this can be monitored by TLC for the appearance of the ketone product).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Rationale: The acidic quench protonates the intermediate, facilitating its collapse to the ketone. The bicarbonate wash removes any remaining acid.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (5-Bromo-2-chlorophenyl)(phenyl)methanone.
-
Data Summary
The following table provides a general overview of expected outcomes for the acylation of this compound with various organometallic reagents. Note that reaction conditions may require optimization for specific substrates.
| Organometallic Reagent (R-M) | Product | Typical Yield (%) |
| Phenylmagnesium bromide | (5-Bromo-2-chlorophenyl)(phenyl)methanone | 85-95 |
| Methylmagnesium chloride | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | 80-90 |
| n-Butyllithium | 1-(5-Bromo-2-chlorophenyl)pentan-1-one | 75-85 |
| Vinylmagnesium bromide | 1-(5-Bromo-2-chlorophenyl)prop-2-en-1-one | 70-80 |
Workflow Diagram
Caption: Experimental workflow for ketone synthesis.
Conclusion
The use of this compound as an acylating agent provides a robust and reliable method for the synthesis of highly functionalized ketones. The inherent stability of the Weinreb amide intermediate effectively prevents over-addition, leading to high yields of the desired products. This protocol can be adapted for a wide range of organometallic nucleophiles, making it a versatile tool for medicinal chemists and synthetic organic chemists in the development of novel compounds. The strategic placement of halogen and methoxy groups on the aromatic ring offers numerous possibilities for subsequent cross-coupling reactions and other transformations, further enhancing the synthetic utility of the resulting ketones.
References
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ResearchGate. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available at: [Link]
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ACS Publications. (n.d.). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]
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Application Notes & Protocols: 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in the Synthesis of Pharmaceutical Intermediates
<
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. As a highly functionalized Weinreb amide, this reagent serves as a versatile and pivotal building block in the synthesis of complex pharmaceutical intermediates. We will explore its intrinsic chemical reactivity, provide validated, step-by-step protocols for its use in key transformations, and explain the underlying chemical principles that make it an invaluable tool in modern medicinal chemistry.
Introduction: The Strategic Advantage of this compound
This compound, a specialized type of Weinreb amide, offers a unique combination of stability and reactivity that is highly advantageous in multi-step organic synthesis.[1][2] The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is renowned for its ability to react with organometallic reagents to form a stable five-membered cyclic intermediate.[1][3] This chelated intermediate prevents the common problem of over-addition, cleanly yielding ketones or aldehydes upon workup, a critical feature for controlling selectivity in the synthesis of complex molecules.[1][2]
The aromatic core of this compound is strategically substituted with a bromine and a chlorine atom. These halogens provide two distinct reaction handles for a variety of cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig aminations. This multi-functional nature allows for the sequential and regioselective introduction of different substituents, making it a powerful scaffold for building molecular diversity in drug discovery programs.
Core Application: Synthesis of Substituted Benzophenones via Suzuki Coupling
One of the most powerful applications of this compound is in the synthesis of unsymmetrical biaryl ketones, which are common motifs in pharmacologically active compounds.[4][5] The differential reactivity of the bromine and chlorine atoms can be exploited for selective cross-coupling reactions. Typically, the C-Br bond is more reactive towards palladium-catalyzed Suzuki coupling than the C-Cl bond. This allows for the selective introduction of an aryl or heteroaryl group at the 5-position. The subsequent addition of an organometallic reagent to the Weinreb amide moiety then furnishes the desired benzophenone.
Mechanistic Rationale
The synthetic strategy hinges on two key transformations: a palladium-catalyzed Suzuki cross-coupling followed by the addition of a Grignard reagent to the Weinreb amide.
-
Suzuki Cross-Coupling: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for achieving high yields and selectivity.
-
Weinreb Ketone Synthesis: The resulting biaryl Weinreb amide is then treated with a Grignard reagent (R-MgX). The organometallic reagent adds to the carbonyl carbon, forming a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common side reaction of a second Grignard addition that would lead to a tertiary alcohol.[1]
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Chloro-5-(4-methoxyphenyl)-N-methoxy-N-methylbenzamide
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Stir the mixture vigorously and heat to 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl Weinreb amide.
-
Protocol 2: Synthesis of (2-Chloro-5-(4-methoxyphenyl)phenyl)(phenyl)methanone
-
Materials:
-
2-Chloro-5-(4-methoxyphenyl)-N-methoxy-N-methylbenzamide (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the biaryl Weinreb amide from Protocol 1 in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide dropwise via syringe.
-
Stir the reaction at 0 °C for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target benzophenone.
-
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | Biaryl Weinreb Amide | Phenylmagnesium bromide | THF | 0 | 2 | 80-90 |
Safety and Handling
This compound and its related compounds should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6] Operations should be performed in a well-ventilated fume hood.[7][8] Consult the Safety Data Sheet (SDS) for detailed hazard information.[6][7][8] Organometallic reagents like Grignards are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its unique combination of a Weinreb amide and two distinct halogen handles allows for controlled, sequential bond formation, providing a reliable pathway to valuable scaffolds such as unsymmetrical benzophenones. The protocols detailed herein offer a robust and reproducible methodology for researchers in the field of drug discovery and development.
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
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ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]
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MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
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Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
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ResearchGate. Traditional synthetic routes to biaryl ketones. [Link]
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Royal Society of Chemistry. Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. [Link]
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MDPI. Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. [Link]
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ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
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ACS Publications. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. [Link]
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Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
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PubChem. 2-bromo-5-chloro-N-methoxy-N-methylnicotinamide. [Link]
-
ResearchGate. (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
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National Institutes of Health. Synthesis of the C3–C18 Fragment of Amphidinolides G and H. [Link]
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Application Note: A Scalable and Controlled Approach to Ketone Synthesis Using 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, as a cornerstone intermediate for scalable ketone synthesis in pharmaceutical and fine chemical development. We delve into the mechanistic principles that make Weinreb amides superior for controlled acylation, offering a robust solution to the common problem of over-addition by organometallic reagents. This document furnishes researchers, chemists, and process development professionals with the necessary protocols, workflow visualizations, and critical insights for both the preparation of this key intermediate and its subsequent conversion to complex ketone architectures, which are pivotal in the synthesis of therapeutic agents such as SGLT2 inhibitors.[1]
Introduction: The Strategic Advantage of Weinreb-Nahm Amides in Synthesis
In the landscape of organic synthesis, the formation of carbon-carbon bonds to produce ketones is a fundamental transformation. However, traditional methods, such as the reaction of Grignard or organolithium reagents with acid chlorides or esters, are frequently plagued by a critical side reaction: over-addition.[2] This occurs when a second equivalent of the highly reactive nucleophile attacks the newly formed ketone, leading to the formation of a tertiary alcohol. This lack of control complicates purification and significantly reduces the yield of the desired product.
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[2][3] These amides react with organometallic reagents to form a highly stable, five-membered chelated tetrahedral intermediate.[3][4] This stability prevents the intermediate from collapsing to a ketone until an acidic workup is performed, thereby protecting it from further nucleophilic attack.[4] The result is a clean, high-yield conversion to the desired ketone, making this methodology exceptionally reliable for both laboratory and industrial-scale synthesis.[3]
This compound is a particularly valuable building block, incorporating halogen atoms that provide versatile handles for subsequent cross-coupling reactions, making it a key intermediate in the synthesis of complex pharmaceutical compounds.[1][5]
The Underlying Mechanism: Why Weinreb Amides Work
The efficacy of the Weinreb-Nahm ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide functional group. When an organometallic reagent (R'-M) attacks the amide carbonyl, it forms a tetrahedral intermediate. The crucial feature is the ability of the methoxy group's oxygen atom to chelate with the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[4] This chelation stabilizes the intermediate, preventing the elimination of the N-methoxy-N-methylamine group. Only upon deliberate quenching with an aqueous acid source is the chelate broken, leading to the collapse of the intermediate and formation of the ketone.
Experimental Protocols and Workflows
This section provides scalable, step-by-step protocols for the synthesis of the Weinreb amide intermediate and its subsequent use in a ketone synthesis reaction.
Workflow Overview
The overall process involves two main stages: the formation of the Weinreb amide from its corresponding carboxylic acid and the subsequent reaction with an organometallic reagent to yield the target ketone.
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Application Notes and Protocols for Work-up of Reactions Involving 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Importance of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in Synthesis
This compound is a bespoke Weinreb amide, an invaluable class of reagents in modern organic synthesis.[1][2] Their utility lies in the controlled formation of ketones and aldehydes from highly reactive organometallic reagents.[2][3] The N-methoxy-N-methylamide moiety facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, thereby preventing the common issue of over-addition that plagues reactions with simpler acyl electrophiles like esters or acid chlorides.[4] This unique reactivity allows for the precise construction of complex molecular architectures, a cornerstone of pharmaceutical and materials science research.
The presence of bromo and chloro substituents on the aromatic ring of this compound offers synthetic handles for subsequent cross-coupling reactions, enabling the elaboration of the molecular scaffold. This application note provides a comprehensive guide to the work-up procedures for reactions involving this specific Weinreb amide, ensuring high purity and yield of the desired halogenated aromatic ketones or aldehydes. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both detailed steps and the underlying chemical principles.
Core Principles of the Work-up: A Mechanistic Rationale
The work-up of a reaction involving a Weinreb amide is a critical phase that dictates the success of the synthesis. The primary objectives are to:
-
Quench the Reaction: Safely neutralize any unreacted, highly basic, and nucleophilic organometallic reagents.
-
Decompose the Intermediate: Hydrolyze the stable tetrahedral intermediate to liberate the desired ketone or aldehyde.
-
Isolate the Product: Separate the organic product from aqueous-soluble byproducts, including the N,O-dimethylhydroxylamine salt and inorganic salts.
-
Purify the Product: Remove any unreacted starting materials and side products to obtain the target compound in high purity.
The choice of quenching agent and the subsequent extraction and purification steps are paramount for a successful outcome.
Visualizing the General Work-Up Workflow
The following diagram illustrates the logical flow of a typical work-up procedure for a reaction between this compound and an organometallic reagent.
Caption: General workflow for the work-up of Weinreb amide reactions.
Detailed Protocols
Protocol 1: Work-up for Grignard and Organolithium Reactions
This protocol is applicable to reactions where an organomagnesium (Grignard) or organolithium reagent is used to synthesize a ketone from this compound.
Materials:
-
Reaction mixture in an appropriate ethereal solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled to 0 °C
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Quenching: a. Cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to manage the exothermic reaction upon quenching.[5] b. Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring. The addition should be controlled to maintain the internal temperature below 20 °C. The use of saturated NH₄Cl provides a mild acidic quench that effectively destroys excess organometallic reagent and hydrolyzes the magnesium or lithium alkoxide intermediate without being overly acidic, which could promote side reactions.[6] c. Continue stirring for 15-30 minutes at 0 °C, then allow the mixture to warm to room temperature. A biphasic mixture with precipitated inorganic salts is expected.
-
Liquid-Liquid Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add ethyl acetate to the separatory funnel to dilute the organic phase. c. Shake the funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate. The organic layer contains the desired product, while the aqueous layer contains N,O-dimethylhydroxylamine hydrochloride and inorganic salts.[7][8][9][10] e. Drain the aqueous layer and extract it two more times with ethyl acetate to ensure complete recovery of the product. f. Combine all organic extracts in the separatory funnel.
-
Washing the Organic Layer: a. Wash the combined organic layer with saturated brine solution. This step helps to remove residual water and some water-soluble impurities from the organic phase.[11] b. Separate the layers and discard the aqueous brine wash.
-
Drying and Concentration: a. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. b. Swirl the flask and let it stand for at least 15 minutes. The drying agent should be free-flowing, indicating that the solution is dry. c. Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be an oil or a solid.
-
Purification by Silica Gel Chromatography: a. The crude product is typically purified by flash column chromatography on silica gel.[12][13][14][15][16] b. A typical eluent system for brominated aromatic ketones is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of the crude product. A starting gradient of 5-10% ethyl acetate in hexanes is often a good starting point. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the purified ketone.
Protocol 2: Work-up for Reduction Reactions (e.g., with DIBAL-H)
This protocol is for the synthesis of 5-bromo-2-chlorobenzaldehyde via reduction of the Weinreb amide with a hydride reagent like diisobutylaluminium hydride (DIBAL-H).
Materials:
-
Reaction mixture in an appropriate solvent (e.g., toluene, THF)
-
Methanol (MeOH)
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or 1 M HCl
-
Ethyl acetate (EtOAc) or diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Quenching: a. Cool the reaction mixture to 0 °C. b. Slowly add methanol dropwise to quench the excess DIBAL-H. This is a highly exothermic process and should be done with extreme caution. c. Next, slowly add Rochelle's salt solution and stir vigorously until the two layers become clear. This process can take several hours but is effective at breaking up the aluminum salt emulsions. Alternatively, a slow addition of 1 M HCl can be used until the gas evolution ceases and the aluminum salts are dissolved.[17]
-
Extraction, Washing, Drying, and Concentration: a. Follow steps 2, 3, and 4 from Protocol 1, using ethyl acetate or diethyl ether as the extraction solvent.
-
Purification: a. The resulting 5-bromo-2-chlorobenzaldehyde can be purified by silica gel chromatography, typically using a low-polarity eluent system such as 2-5% ethyl acetate in hexanes.
Monitoring the Reaction and Purification: The Role of TLC
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for identifying the product-containing fractions during column chromatography.
TLC Visualization Techniques:
| Visualization Method | Applicability for Brominated Aromatic Ketones/Aldehydes | Observations |
| UV Light (254 nm) | Excellent | Aromatic compounds strongly absorb UV light and will appear as dark spots on a fluorescent green background.[18] |
| Potassium Permanganate (KMnO₄) Stain | Good | Aldehydes are readily oxidized and will show up as yellow spots on a purple background. Ketones are less reactive but may still visualize.[19] |
| p-Anisaldehyde Stain | Good | Aldehydes and ketones often produce colored spots upon heating.[19][20][21] |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | Excellent | Specific for aldehydes and ketones, forming yellow to orange spots.[20][21] |
| Iodine Chamber | Moderate to Good | Aromatic compounds often visualize as brown spots, though this is a less specific method.[19][21] |
Troubleshooting Common Work-up Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion during Extraction | Formation of insoluble magnesium or aluminum salts. | Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer. For DIBAL-H reductions, stirring with Rochelle's salt is highly effective. Gentle swirling instead of vigorous shaking can also help. |
| Poor Separation of Layers | Densities of the aqueous and organic layers are too similar. | Dilute the organic layer with a less dense solvent like diethyl ether or hexanes. Add brine to the aqueous layer.[11] |
| Product is Water-Soluble | The product may have some polarity leading to partitioning into the aqueous layer. | Perform multiple extractions (at least 3) with the organic solvent. Saturate the aqueous layer with NaCl before extraction to "salt out" the organic product. |
| Low Yield after Purification | Incomplete reaction, product loss during work-up, or decomposition on silica gel. | Ensure the reaction has gone to completion by TLC before quenching. Be meticulous with extractions. If the product is sensitive, consider alternative purification methods like crystallization or using a less acidic grade of silica gel. |
Logical Relationships in Work-up Design
The following diagram illustrates the decision-making process for selecting a work-up strategy based on the reagents used.
Caption: Decision tree for selecting a work-up protocol.
Conclusion
The work-up procedure for reactions involving this compound is a straightforward yet critical process that relies on fundamental principles of organic chemistry. By carefully selecting quenching agents and diligently performing extraction and purification steps, researchers can consistently obtain high yields of pure halogenated aromatic ketones and aldehydes. The protocols and insights provided in this application note are intended to serve as a robust guide for scientists engaged in the synthesis of complex molecules, ultimately facilitating the advancement of drug discovery and development.
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eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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ResearchGate. (2014). (PDF) Bromination of ketones with H2O2–HBr “on water”. [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
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-
Synthetic Communications. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. [Link]
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MDPI. (2022). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
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University of Rochester. (n.d.). TLC stains. [Link]
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ResearchGate. (2011). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. [Link]
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ResearchGate. (2011). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. [Link]
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-
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- 17. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. TLC stains [reachdevices.com]
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Application Notes and Protocols: Continuous Flow Synthesis of Ketones via Grignard Reaction with 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Advantage of Weinreb Amides in Continuous Flow Chemistry for Pharmaceutical Development
In the landscape of modern pharmaceutical synthesis, the pursuit of efficiency, safety, and scalability is paramount.[1][2] The Weinreb-Nahm amide, a robust N-methoxy-N-methylamide, has long been a cornerstone in organic synthesis for its ability to controllably react with organometallic reagents to furnish ketones, effectively preventing the over-addition that plagues reactions with other acylating agents.[3] When this classical reactivity is synergized with the transformative capabilities of continuous flow chemistry, we unlock a powerful paradigm for the synthesis of complex pharmaceutical intermediates.[4][5]
This application note provides a comprehensive guide to the use of a specific, highly functionalized Weinreb amide, 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide , in a continuous flow process for the synthesis of substituted benzophenones via Grignard reaction. The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, manageable volumes, are particularly suited to the often exothermic and sensitive nature of Grignard reactions.[2][4][6] By leveraging a continuous flow setup, we can achieve enhanced reaction control, improve safety profiles, and facilitate seamless scalability from laboratory discovery to pilot-scale production.[2][6][7]
This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient continuous manufacturing processes. We will delve into the mechanistic underpinnings of the Weinreb ketone synthesis, provide detailed, step-by-step protocols for a representative flow chemistry setup, and discuss strategies for reaction optimization and in-line analysis.
Core Principles: The Weinreb-Nahm Ketone Synthesis in a Continuous Regime
The exceptional utility of the Weinreb-Nahm amide stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent. The N-methoxy and N-methyl substituents form a stable chelate with the metal cation (e.g., MgX in a Grignard reagent), preventing the collapse of the intermediate and subsequent second addition of the nucleophile. This chelated intermediate remains stable at low to ambient temperatures and is readily hydrolyzed upon workup to yield the desired ketone.
Translating this reaction to a continuous flow system offers several key advantages:
-
Enhanced Safety: Grignard reactions are notoriously exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for highly efficient heat dissipation, mitigating the risk of thermal runaways.[4][6]
-
Precise Control: Flow chemistry enables exquisite control over reaction parameters such as residence time, temperature, and stoichiometry, leading to improved yields and selectivity.[5][8]
-
Improved Mixing: Micromixers in flow systems ensure rapid and efficient mixing of reagents, which is crucial for fast and selective reactions.[5]
-
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "scaling out" through the use of multiple reactors in parallel, bypassing the challenges associated with scaling up batch reactors.[2][7]
Experimental Workflow: A Modular Approach to Continuous Ketone Synthesis
The continuous flow synthesis of a ketone from this compound and a Grignard reagent can be conceptualized as a modular process, as depicted in the following workflow diagram.
Caption: Figure 1: Conceptual workflow for the continuous synthesis of ketones.
Detailed Protocol: Synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone
This protocol provides a starting point for the continuous flow synthesis of (5-bromo-2-chlorophenyl)(phenyl)methanone. Optimization of parameters such as residence time, temperature, and concentration will likely be necessary to achieve optimal results.
Materials:
-
This compound
-
Phenylmagnesium chloride (PhMgCl) solution in THF (e.g., 2 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line)
Equipment:
-
Two high-precision syringe pumps
-
T-mixer (e.g., PEEK or glass)
-
Coil reactor (e.g., PFA tubing of known internal diameter and length)
-
Temperature controller with a heating/cooling block for the coil reactor
-
Back pressure regulator (BPR)
-
Collection vessel
-
In-line analytical probe (optional, e.g., FTIR)
Procedure:
-
Reagent Preparation (under an inert atmosphere):
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Solution B: Use a commercially available solution of Phenylmagnesium chloride in THF (e.g., 2 M).
-
Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in Figure 1. Ensure all connections are secure and the system is leak-proof.
-
Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
-
Reaction Execution:
-
Set the temperature of the coil reactor to 25 °C.
-
Set the back pressure regulator to a suitable pressure (e.g., 10 bar) to prevent solvent boiling and ensure smooth flow.
-
Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time. For a 1.2 equivalent of Grignard reagent and a 10-minute residence time in a 5 mL coil reactor, the flow rates would be:
-
Pump 1 (Solution A): 0.25 mL/min
-
Pump 2 (Solution B): 0.075 mL/min
-
-
Start the pumps and allow the system to reach a steady state (typically 3-5 times the residence time).
-
-
Product Collection and Analysis:
-
Collect the output from the back pressure regulator into a flask containing the quenching solution.
-
If an in-line analytical probe is used, monitor the reaction in real-time to ensure completion.
-
Once the desired amount of product is collected, stop the pumps and flush the system with anhydrous THF.
-
Work up the collected quenched reaction mixture by extracting with a suitable organic solvent (e.g., ethyl acetate), drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Data Presentation and Optimization
The optimization of a flow chemistry process involves systematically varying key parameters to maximize yield, purity, and throughput. A design of experiments (DoE) approach is highly recommended for efficient optimization.
Table 1: Proposed Starting Points for Parameter Optimization
| Parameter | Starting Value | Range for Optimization | Rationale |
| Temperature (°C) | 25 | 0 - 60 | Grignard reactions are often exothermic; however, moderate heating can increase reaction rates. The optimal temperature will balance rate and selectivity. |
| Residence Time (min) | 10 | 2 - 20 | A sufficient residence time is required for complete reaction. Shorter times increase throughput, while longer times may lead to side reactions. |
| Equivalents of PhMgCl | 1.2 | 1.05 - 2.0 | A slight excess of the Grignard reagent is typically used to ensure complete consumption of the Weinreb amide. A larger excess may lead to impurities. |
| Concentration (M) | 0.5 | 0.2 - 1.0 | Higher concentrations increase throughput but may lead to solubility issues or increased exothermicity. |
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the Weinreb ketone synthesis.
Caption: Figure 2: Simplified reaction pathway for the Weinreb ketone synthesis.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a strict inert atmosphere.
-
Solvents: Anhydrous THF is flammable. Ensure the flow system is well-ventilated and free from ignition sources.
-
Pressure: The use of a back pressure regulator introduces pressure into the system. Ensure all tubing and fittings are rated for the intended pressure.
-
Exotherms: Although flow chemistry mitigates the risk of thermal runaways, it is still crucial to monitor the temperature of the reactor, especially during initial runs and at higher concentrations.
In-line Analysis and Process Analytical Technology (PAT)
For robust process development and control, the integration of in-line analytical techniques is highly recommended.[5] Techniques such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) can be coupled to the flow reactor to provide real-time data on reaction conversion and purity. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.
Conclusion
The marriage of Weinreb amide chemistry with continuous flow technology offers a powerful and versatile platform for the safe, efficient, and scalable synthesis of ketones, which are crucial intermediates in the pharmaceutical industry. The protocol and guidelines presented in this application note provide a solid foundation for researchers to explore the use of this compound and other functionalized Weinreb amides in continuous manufacturing processes. By embracing the principles of flow chemistry, the scientific community can accelerate the development of novel therapeutics and contribute to the advancement of modern medicine.
References
-
Syrris. "Flow Chemistry in the Pharmaceutical Industry." Syrris, [Link].
-
Eli Lilly and Company. "Grignard Reactions Go Greener with Continuous Processing." American Chemical Society, [Link].
-
Knochel, P., et al. "The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids." Organic Letters, 2024, [Link].
-
Van der Pijl, R. J., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." Reaction Chemistry & Engineering, 2020, [Link].
-
Gutmann, B., et al. "Grignard Reactions in Flow." Chemical Industry Journal, 2015, [Link].
-
Britton, J., & Raston, C. L. "Multi-step continuous-flow synthesis." Chemical Society Reviews, 2017, [Link].
-
Ganiek, M. A., et al. "The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents." 2022, [Link].
-
Baumann, M. "Continuous-Flow preparation of ketone 8 from Weinreb amide 5." ResearchGate, 2021, [Link].
-
Kappe, C. O. "Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis." Accounts of Chemical Research, 2012, [Link].
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Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Weinreb amide in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth troubleshooting strategies to help you achieve optimal yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a specialized functional group known as a Weinreb-Nahm amide.[1] Its primary advantage is in the synthesis of ketones and aldehydes. When reacted with organometallic reagents like Grignard or organolithium reagents, it selectively produces ketones.[1][2] Similarly, reduction with hydride reagents such as Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminium hydride (DIBAL-H) yields aldehydes.[3][4] This controlled reactivity prevents the common issue of over-addition that leads to the formation of tertiary alcohols, a frequent side reaction with other acyl compounds like esters or acid chlorides.[1][4][5]
Q2: What is the mechanism that prevents over-addition in reactions with this Weinreb amide?
The key to the Weinreb amide's selectivity lies in the formation of a stable tetrahedral intermediate upon nucleophilic addition.[4] The methoxy group on the nitrogen atom chelates with the metal cation (e.g., MgX⁺ from a Grignard reagent or Li⁺) of the organometallic reagent, forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed. By the time the ketone is formed, the reactive organometallic reagent has been quenched by the workup, thus preventing a second nucleophilic attack.[5]
Q3: What are the typical reaction types where this compound is used?
This Weinreb amide is most commonly employed in:
-
Ketone Synthesis: Using Grignard reagents (R-MgX) or organolithium reagents (R-Li).[1][2][3]
-
Aldehyde Synthesis: Through reduction with hydride reagents like LiAlH4 or DIBAL-H.[1][3]
Troubleshooting Guide for Low Yields
This section addresses specific issues that can lead to low yields in reactions involving this compound.
Issue 1: Low yield of the desired ketone when using a Grignard or organolithium reagent.
Potential Cause A: Poor Quality or Inaccurate Titer of the Organometallic Reagent
-
Explanation: Grignard and organolithium reagents are highly sensitive to air and moisture. Their actual concentration (titer) can be significantly lower than stated on the bottle, leading to incomplete conversion of the starting material.
-
Solution:
-
Titrate the Reagent: Always titrate organometallic reagents before use to determine their exact molarity. A common method is titration against a known amount of a proton source like diphenylacetic acid in the presence of an indicator such as phenanthroline.
-
Use Fresh Reagents: Whenever possible, use freshly prepared or newly purchased reagents.
-
Potential Cause B: Inadequate Reaction Temperature Control
-
Explanation: The stability of the crucial chelated tetrahedral intermediate is highly dependent on low temperatures. If the reaction temperature rises prematurely, the intermediate can decompose, leading to side reactions.
-
Solution:
-
Maintain Low Temperature: Perform the addition of the organometallic reagent at a low temperature, typically between -78 °C and 0 °C.
-
Slow Addition: Add the reagent dropwise to the solution of the Weinreb amide to control the exothermic nature of the reaction and maintain a consistent low temperature.
-
Cold Quench: Quench the reaction at low temperature before allowing it to warm to room temperature.[6]
-
Potential Cause C: Side Reactions
-
Explanation: Although Weinreb amides are designed to prevent over-addition, other side reactions can occur. With highly basic or sterically hindered nucleophiles, elimination of the methoxide moiety can occur.[1]
-
Solution:
-
Reagent Choice: If using a particularly bulky or basic Grignard reagent, consider alternative, less hindered organometallic reagents if the synthesis allows.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and the formation of any byproducts.
-
Experimental Protocol: Optimization of Ketone Synthesis
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 0 °C | Test at -40 °C and -78 °C |
| Reagent Equivalents | 1.1 eq. | Increase to 1.5 eq. after confirming titer |
| Addition Time | 10 minutes | Slow down to 30-60 minutes |
| Solvent | Anhydrous THF | Ensure solvent is freshly distilled and dry |
Visualizing the Process
Diagram 1: Reaction Mechanism of Weinreb Amide with a Grignard Reagent
Caption: Mechanism of ketone synthesis from a Weinreb amide.
Diagram 2: Troubleshooting Workflow for Low Ketone Yield
Caption: Troubleshooting steps for low yield ketone synthesis.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
YouTube. (2020). in the chemical literature: Weinreb amides. [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
PubChem - NIH. N-Methoxy-N-methylbenzamide. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
PubChem - NIH. 5-Bromo-2-methoxybenzaldehyde. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]
-
Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
-
PubMed. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
-
Organic Syntheses Procedure. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]
-
Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
Sources
Side reactions of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide with nucleophiles
Technical Support Center: 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a di-halogenated Weinreb amide, this molecule possesses a unique and sometimes complex reactivity profile. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction with a Grignard/Organolithium reagent is giving a tertiary alcohol, not the expected ketone. What's happening and how can I prevent it?
Initial Diagnosis: You are observing a classic "over-addition" side reaction. While Weinreb amides are specifically designed to prevent this by forming a stable tetrahedral intermediate, certain conditions can cause this intermediate to collapse prematurely, leading to the formation of the desired ketone in situ.[1][2] This newly formed ketone is often more reactive than the starting Weinreb amide and is immediately attacked by a second equivalent of the organometallic reagent, yielding a tertiary alcohol after workup.[3][4]
Mechanism Deep Dive: The Stable Chelate vs. Premature Collapse
The success of the Weinreb ketone synthesis hinges on the formation of a stable, five-membered chelated intermediate after the initial nucleophilic attack.[5][6] This chelate protects the carbonyl equivalent from further addition until an aqueous quench is performed.[7] However, highly reactive nucleophiles, elevated temperatures, or prolonged reaction times can disrupt this stability.
Caption: Desired vs. side reaction pathways for Weinreb amides.
Troubleshooting Guide & Protocol
| Parameter | Problematic Condition | Recommended Protocol & Rationale |
| Temperature | Reaction run at 0°C or room temperature. | Maintain strict low-temperature control (-78°C to -40°C). The stability of the tetrahedral intermediate is highly temperature-dependent. Low temperatures prevent its premature collapse into the ketone. |
| Reagent Addition | Rapid or bulk addition of the organometallic reagent. | Use a syringe pump for slow, dropwise addition. This keeps the instantaneous concentration of the nucleophile low, favoring the formation of the stable chelate over a second addition. |
| Reagent Reactivity | Using highly reactive nucleophiles like organolithiums or allyl Grignards.[8] | Consider transmetalation to a less reactive species. For example, convert the organolithium or Grignard to an organocuprate (Gilman reagent) prior to addition. Cuprates are softer nucleophiles and less prone to over-addition. |
| Quenching | Quenching at elevated temperatures or with highly acidic solutions. | Quench the reaction at low temperature (-78°C). Use a buffered or mild acidic quench like saturated aqueous NH4Cl. An "inverse quench" (slowly transferring the reaction mixture to the quench solution) can also help control exotherms.[8] |
Question 2: I'm observing substitution of the chlorine on the aromatic ring. Why is this happening instead of reaction at the amide?
Initial Diagnosis: You are likely encountering a Nucleophilic Aromatic Substitution (SNAr) reaction. The aromatic ring of this compound is rendered electron-deficient by the strong electron-withdrawing effect of the ortho-carbonyl group. This activates the ring towards attack by strong nucleophiles, leading to the displacement of one of the halogen substituents.[9][10]
Mechanism Deep Dive: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group (in this case, the chloro-substituent at the C2 position is more activated than the bromo at C5), breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[10] The aromaticity is then restored by the expulsion of the halide leaving group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide & Protocol
This side reaction is highly dependent on the nature of the nucleophile used.
| Nucleophile Type | Likelihood of SNAr | Recommended Action & Rationale |
| Hard Organometallics (Grignards, Organolithiums) | Low to Moderate | Maintain low temperatures (-78°C). At low temperatures, the kinetic barrier for attack at the electrophilic carbonyl carbon is much lower than for SNAr. SNAr typically requires more energy (heating). |
| Soft Nucleophiles (Amines, Alkoxides, Thiolates) | High | Protect the nucleophile or use a different synthetic route. If the goal is to modify the amide, these nucleophiles are generally incompatible. If SNAr is the desired reaction, this is the correct class of reagent. The ortho-chloro is the more likely site of substitution due to stronger activation from the amide group.[11] |
| Hydride Reagents (LiAlH₄, DIBAL-H) | Low | No action is typically needed regarding SNAr. Hydrides will preferentially react at the Weinreb amide carbonyl to produce the aldehyde.[12] |
Question 3: My workup is generating 5-Bromo-2-chlorobenzoic acid and my starting material is being consumed. What is causing this?
Initial Diagnosis: Your Weinreb amide is undergoing hydrolysis to the corresponding carboxylic acid. Amides are generally stable, but hydrolysis can occur under harsh acidic or basic conditions, often accelerated by heat.[13][14] This can happen during the reaction itself if trace water is present with acidic/basic promoters, or more commonly, during the aqueous workup.
Mechanism Deep Dive: Acid- and Base-Catalyzed Hydrolysis
-
Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic. Water then attacks, and after a proton transfer, the N-methoxy-N-methylamine moiety is eliminated as a good leaving group.[14]
-
Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon. This is generally more difficult because the resulting amide anion is a poor leaving group.[13]
Caption: Simplified pathways for amide hydrolysis.
Troubleshooting Guide & Protocol
| Parameter | Problematic Condition | Recommended Protocol & Rationale |
| Reaction Conditions | Presence of adventitious water with acidic or basic reagents. | Ensure strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and run reactions under an inert atmosphere (N₂ or Ar). |
| Workup pH | Quenching with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) and allowing the mixture to stir for extended periods or warm to room temp. | Use a neutral or mildly basic quench. Saturated aqueous NaHCO₃ or a phosphate buffer (pH 7) are excellent choices. Perform the workup and extraction efficiently without unnecessary delays. |
| Purification | Silica gel chromatography with acidic eluents (e.g., containing acetic acid). | Neutralize eluents if possible. A small amount of triethylamine can be added to the solvent system to prevent on-column hydrolysis. Alternatively, use a different purification method like crystallization. |
References
-
5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871. PubChem, National Center for Biotechnology Information. [Link]
-
Snape, T. J. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2017. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate, 2020. [Link]
-
Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 2007. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]
-
Overaddition of grignard to weinreb amide. Reddit r/Chempros. [Link]
-
van den Bedem, J. W., et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 2014. [Link]
-
Plater, M. J., Harrison, W. T. A. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 2024. [Link]
-
Neufeldt, S. R., et al. Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics, 2022. [Link]
-
Nitta, Y., et al. Directed nucleophilic aromatic substitution reaction. Chemical Communications, 2024. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2021. [Link]
-
Blakemore, P. R., et al. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Request PDF, 2002. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Request PDF, 2003. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022. [Link]
-
Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 2014. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. As Senior Application Scientists, we aim to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and achieve high-yield, high-purity results.
Introduction: The Significance of a Weinreb Amide Intermediate
This compound is a specialized functional group known as a Weinreb-Nahm amide.[1] Its importance in multi-step synthesis, particularly in the pharmaceutical industry, cannot be overstated. It serves as a key intermediate in the synthesis of prominent antidiabetic drugs like Dapagliflozin and Empagliflozin.[2][3]
The primary advantage of the Weinreb amide is its ability to react with potent organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common problem of "over-addition" that produces tertiary alcohols.[1] This selectivity is due to the formation of a stable, chelated tetrahedral intermediate, which prevents a second nucleophilic attack.[1] Mastering the synthesis of this amide is therefore a critical step for the successful production of the target ketone.
General Synthetic Workflow
The most common and direct route to this compound starts from 5-Bromo-2-chlorobenzoic acid. The process is a two-stage, one-pot or two-step reaction involving:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl derivative, most commonly an acid chloride.
-
Amidation: The activated acyl compound reacts with N,O-dimethylhydroxylamine to form the target Weinreb amide.
Below is a diagram illustrating this general workflow.
Caption: General workflow for Weinreb amide synthesis.
Recommended Baseline Protocol
This protocol provides a robust starting point for your experiments. Optimization will depend on your specific equipment, reagent purity, and scale.
Materials:
-
5-Bromo-2-chlorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
N,O-dimethylhydroxylamine hydrochloride (1.2 eq)
-
Anhydrous Pyridine or Triethylamine (3.0 eq)
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromo-2-chlorobenzoic acid.
-
Add anhydrous DCM, followed by a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise. Caution: This reaction releases HCl and SO₂ gas; ensure proper ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gently reflux (40-60°C) for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[4]
-
Remove the excess thionyl chloride and solvent under reduced pressure. This step is critical to prevent side reactions.
-
-
Amidation:
-
Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and add the base (e.g., pyridine). Stir for 10-15 minutes.
-
Slowly add the amine/base solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or 1N HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization if applicable.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
This is the most frequent issue and can usually be traced to one of three areas: inefficient acid activation, problems with the nucleophile, or suboptimal reaction conditions.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Acid Activation | The conversion of the carboxylic acid to the highly reactive acid chloride is the rate-limiting step. If incomplete, the subsequent amidation cannot proceed. Actions: • Reagent Quality: Ensure your thionyl chloride or oxalyl chloride is fresh. These reagents are sensitive to moisture and can degrade over time. • Catalyst: A catalytic amount of DMF is crucial for this conversion.[4] • Reaction Time/Temp: For some sterically hindered or electron-poor benzoic acids, room temperature may be insufficient. Gentle reflux (40-60°C) may be required to drive the reaction to completion.[5] Monitor for the cessation of gas evolution. |
| Inactive Nucleophile | N,O-dimethylhydroxylamine is used as its hydrochloride salt for stability. The free amine is required for the reaction.[6] Actions: • Insufficient Base: You need enough base to both neutralize the HCl salt and scavenge the HCl produced during the amidation reaction. Using 2.5-3.0 equivalents of a non-nucleophilic base like pyridine or triethylamine is recommended. • Order of Addition: Prepare the free amine in situ by mixing the hydrochloride salt and the base in your solvent for 10-15 minutes before adding it to the acid chloride solution. |
| Premature Quenching | The acid chloride intermediate is highly sensitive to water. Actions: • Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried). Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from hydrolyzing the acid chloride back to the starting carboxylic acid. |
Q2: I see multiple spots on my TLC/LC-MS, indicating significant impurity formation. How can I improve purity?
Impurity formation often results from side reactions or contaminants in the starting materials.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Residual Activating Agent | If excess thionyl chloride is not completely removed after the first step, it can react with the N,O-dimethylhydroxylamine, leading to complex side products. Actions: • Thorough Evaporation: After acid chloride formation is complete, remove all volatile components under reduced pressure. You can add a co-solvent like anhydrous toluene and re-evaporate to azeotropically remove the last traces of SOCl₂.[4] |
| Isomeric Impurities | The synthesis of 5-Bromo-2-chlorobenzoic acid can sometimes produce the 4-bromo-2-chloro isomer.[2] This isomeric acid will react identically, leading to an isomeric Weinreb amide that may be difficult to separate. Actions: • Starting Material Analysis: Check the purity of your starting 5-Bromo-2-chlorobenzoic acid by ¹H NMR or LC-MS before starting. If significant isomeric impurity is present, purify the starting acid first. |
| Reaction Temperature Too High | While heating can drive the acid chloride formation, excessive temperatures during amidation can lead to decomposition or side reactions. Actions: • Temperature Control: The amidation step is typically exothermic. Add the amine solution slowly to the acid chloride at 0 °C to maintain control over the reaction temperature. Once the addition is complete, allowing it to warm to room temperature is usually sufficient. |
Q3: My workup is problematic, especially with emulsions during extraction. How can I resolve this?
Workup issues, particularly emulsions, are common when dealing with amide syntheses and basic amines like pyridine.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Emulsion Formation | Emulsions are stable mixtures of organic and aqueous layers, often stabilized by salts or amphiphilic molecules at the interface. Actions: • Add Brine: The most effective way to break an emulsion is to add a saturated solution of NaCl (brine).[7] This increases the ionic strength and density of the aqueous phase, forcing the layers to separate. • Filtration: Sometimes, fine particulate matter can cause emulsions. Filtering the entire mixture through a pad of Celite® can help break it up. • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). |
| Difficulty Removing Base | Pyridine can be difficult to remove from the organic layer with simple water washes. Actions: • Acidic Wash: Perform several washes with a dilute acid like 1N HCl or 5% citric acid solution. This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. |
Below is a troubleshooting decision tree to help guide your optimization process.
Caption: Troubleshooting decision tree for the synthesis.
Summary of Key Optimization Parameters
Use the following table to guide your optimization experiments. Start with the baseline conditions and adjust one parameter at a time.
| Parameter | Standard Choice | Alternative Options | Key Considerations |
| Activating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride, Coupling reagents (EDCI, HATU) | SOCl₂ is cost-effective but requires careful removal. Coupling reagents are milder but more expensive and introduce byproducts (e.g., ureas).[7] |
| Base | Pyridine | Triethylamine (TEA), DIPEA | Pyridine can also act as a catalyst. TEA is stronger and its hydrochloride salt is less soluble in DCM. Choose a non-nucleophilic base. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Ethyl Acetate | DCM is excellent for solubility and is unreactive. Ensure it is anhydrous. |
| Temperature | 0 °C to Room Temp | -20 °C to Room Temp | Low temperature (0 °C) during addition is crucial to control exotherms. The reaction can then proceed to completion at room temperature. |
| Equivalents (Base) | 3.0 eq | 2.5 - 4.0 eq | Must be sufficient to neutralize N,O-dimethylhydroxylamine HCl and the HCl generated in the reaction. Excess is generally not harmful. |
By understanding the chemical principles behind each step and anticipating common pitfalls, you can systematically optimize the synthesis of this compound, ensuring a reliable and high-yielding process for your research and development needs.
References
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). European Patent Office. Retrieved from [Link]
-
Lynam, J. M. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. Retrieved from [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
-
Kunishima, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Question about working with Weinreb amide resin. (2013). Reddit. Retrieved from [Link]
-
Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). Reddit. Retrieved from [Link]
-
Weinreb amide workup extraction issues. (2023). Reddit. Retrieved from [Link]
-
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. (n.d.). DOI. Retrieved from [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). Supporting Information. Retrieved from [Link]
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- 2. data.epo.org [data.epo.org]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Removal of N,O-dimethylhydroxylamine Byproduct from Weinreb Amide Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, valued for its precision in synthesizing ketones and aldehydes.[1][2] This is achieved through the use of the N-methoxy-N-methylamide, or "Weinreb amide," which forms a stable chelated intermediate with organometallic reagents, preventing the common problem of over-addition.[3][4]
However, a frequent challenge encountered during the synthesis of the Weinreb amide itself is the removal of unreacted N,O-dimethylhydroxylamine or its hydrochloride salt from the reaction mixture. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your desired Weinreb amide product.
Frequently Asked Questions (FAQs)
Q1: What exactly is the N,O-dimethylhydroxylamine byproduct and why is it difficult to remove?
The primary byproduct is typically the unreacted starting material, N,O-dimethylhydroxylamine hydrochloride ([MeO(Me)NH•HCl]), which is the commercially available and easier-to-handle form of the reagent.[1] If the reaction or workup involves a non-acidic environment, it may be present as the free amine, N,O-dimethylhydroxylamine.
The difficulty in its removal stems from its physical properties. The hydrochloride salt is highly polar and soluble in water, but it can also be carried through into the organic phase, especially if emulsions form or if the organic solvent has some polarity (e.g., THF, Ethyl Acetate). The free amine is less polar and may have higher solubility in the organic solvent, complicating extractions.
Q2: What are the key physical properties of N,O-dimethylhydroxylamine and its hydrochloride salt?
Understanding the properties of the byproduct is crucial for designing an effective purification strategy. The hydrochloride salt is a white crystalline solid that is highly soluble in water and methanol.[5][6][7]
| Property | N,O-dimethylhydroxylamine Hydrochloride |
| Molecular Formula | C₂H₈ClNO |
| Molecular Weight | 97.54 g/mol |
| Appearance | White Crystalline Solid[6] |
| Melting Point | 112-115 °C[8] |
| Solubility | Soluble in Water, Methanol, DMSO[5][7] |
| Notes | Hygroscopic[5] |
Q3: Can I prevent or minimize the amount of this byproduct during the reaction itself?
While complete removal during workup is often necessary, you can minimize the excess by:
-
Careful Stoichiometry: Use a minimal excess of N,O-dimethylhydroxylamine hydrochloride. While a slight excess is often used to drive the reaction to completion, using a large excess will exacerbate the purification challenge.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the consumption of your limiting reagent (e.g., the carboxylic acid or acid chloride).
-
Choice of Coupling Agent: Modern, efficient coupling agents can lead to higher conversions, reducing the amount of unreacted starting material. Various methods exist, from classic acid chloride preparations to one-pot procedures using reagents like POCl₃ or CDMT.[9][10]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your Weinreb amide.
Scenario 1: My crude NMR or LC-MS shows a persistent impurity that I suspect is the byproduct.
Question: I've performed a standard aqueous workup, but I still see the N,O-dimethylhydroxylamine byproduct. How can I effectively remove it?
Answer: The most robust method is an acidic aqueous wash. The principle is to ensure the byproduct is in its fully protonated hydrochloride salt form, which has maximum solubility in the aqueous phase and minimal solubility in common organic solvents like DCM or Ethyl Acetate.
The Chemistry Behind the Acidic Wash
The acidic wash protonates the nitrogen atom of any free N,O-dimethylhydroxylamine, converting it into the water-soluble hydrochloride salt. This drives the equilibrium, ensuring the impurity partitions almost exclusively into the aqueous layer.
Caption: Protonation of free amine byproduct to its water-soluble salt.
Recommended Action: Perform Multiple Acidic Washes
Do not rely on a single wash. Perform at least two to three sequential washes with a dilute acid solution (e.g., 0.5 M to 1 M HCl). This ensures a more complete extraction of the salt into the aqueous phase. See Protocol 1 for a detailed methodology.
Scenario 2: My layers won't separate during the extraction process.
Question: I've added my organic solvent and aqueous wash solution, but a persistent emulsion has formed. What should I do?
Answer: Emulsions are common, especially when using chlorinated solvents like DCM or when residual solids are present. Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times. If an emulsion still forms, you can try the following:
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[11]
-
Allow it to Stand: Sometimes, simply letting the mixture stand undisturbed for 10-30 minutes is sufficient.
-
Gentle Swirling/Stirring: Gently swirl the separatory funnel or use a glass rod to stir the emulsion at the interface.
-
Filtration: As a last resort, pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
See Protocol 2 for a step-by-step guide to resolving emulsions.
Scenario 3: The byproduct is still present even after multiple acidic washes.
Question: I've followed the acidic wash protocol, but my product is still not clean. What is my next option?
Answer: If a thorough extractive workup fails, the definitive next step is purification by flash column chromatography.
-
Principle: The Weinreb amide is typically much less polar than the N,O-dimethylhydroxylamine hydrochloride salt. This difference in polarity allows for excellent separation on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is a common starting point. The byproduct, being highly polar, will remain at the baseline (Rf = 0), while your desired Weinreb amide will elute at a higher Rf.
-
Alternative for Crystalline Products: If your Weinreb amide is a solid, recrystallization can be a highly effective method for removing trace impurities.[12]
Decision Workflow for Purification
This diagram outlines a logical workflow for purifying your Weinreb amide and removing the target byproduct.
Caption: Troubleshooting workflow for Weinreb amide purification.
Detailed Experimental Protocols
Protocol 1: Standard Acidic Workup for Byproduct Removal
This protocol is designed to maximize the removal of N,O-dimethylhydroxylamine hydrochloride into the aqueous phase.
-
Quench and Dilute: Once the reaction is complete, cool the reaction mixture to 0 °C. Quench the reaction appropriately (e.g., with saturated NH₄Cl if organometallics were used, or simply with water). Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
First Acidic Wash: Add a volume of 0.5 M HCl solution approximately equal to the organic phase volume. Gently invert the funnel 5-10 times to mix the layers without creating a severe emulsion.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Acidic Wash: Repeat steps 3 and 4 two more times to ensure complete removal of the salt.
-
Neutralizing Wash: Wash the organic layer once with a saturated NaHCO₃ solution to neutralize any excess acid. Caution: Vent the funnel frequently to release CO₂ gas produced.
-
Brine Wash: Wash the organic layer once with a saturated NaCl (brine) solution. This helps remove residual water from the organic phase.[11]
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
Protocol 2: Procedure for Resolving Emulsions
Follow these steps if a persistent emulsion forms during the workup described in Protocol 1.
-
Stop Shaking: Immediately cease agitation of the separatory funnel.
-
Add Brine: Add a significant volume (e.g., 20-30% of the aqueous phase volume) of saturated NaCl (brine) solution to the funnel.
-
Swirl Gently: Do not shake. Gently swirl the contents of the funnel. The increased density of the aqueous phase should encourage separation.
-
Wait: Let the funnel stand undisturbed in a ring clamp for 15-30 minutes. Often, a clear interface will form over time.
-
Filter (If Necessary): If the emulsion persists, drain the entire contents of the funnel through a short plug of Celite® or glass wool in a Büchner funnel into a clean flask. This should break the emulsion. Return the biphasic mixture to the separatory funnel and proceed with the layer separation.
References
-
Fisher Scientific. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online.
-
ChemBK. N,O-Dimethylhydroxylamine hydrochloride.
-
Wikipedia. Weinreb ketone synthesis.
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
-
Chemsrc. N,O-Dimethylhydroxylamine hydrochloride | CAS#:6638-79-5.
-
Fisher Scientific. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g.
-
Dakenchem. The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
-
TutorChase. How do you prepare a Weinreb amide?.
-
Grokipedia. Weinreb ketone synthesis.
-
Arote, N. D., et al. (2019). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(4), 825-835.
-
Google Patents. KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
-
Chem-Impex. N,O-Dimethylhydroxylamine hydrochloride.
-
Organic Chemistry Portal. Weinreb Ketone Synthesis.
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
-
Capriati, V., & Degennaro, L. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. CHIMIA International Journal for Chemistry, 72(9), 586-591.
-
Narender, A., et al. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Niu, T., et al. (2013). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synlett, 24(12), 1425-1428.
-
Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry.
Sources
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- 5. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 7. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. N,O-Dimethylhydroxylamine hydrochloride | CAS#:6638-79-5 | Chemsrc [chemsrc.com]
- 9. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. reddit.com [reddit.com]
- 12. tutorchase.com [tutorchase.com]
Preventing over-addition in reactions with 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Technical Support Center: 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use, with a primary focus on preventing the formation of over-addition byproducts in reactions with organometallic reagents.
Troubleshooting Guide: Over-Addition Issues
This section addresses specific problems related to the formation of tertiary alcohol byproducts when the desired product is a ketone.
Q1: I am reacting this compound with a Grignard reagent and observing a significant amount of tertiary alcohol byproduct. What is causing this?
Answer: The formation of a tertiary alcohol indicates that the ketone intermediate, formed after the first addition of the Grignard reagent, is reacting with a second equivalent of the nucleophile. The primary advantage of using a Weinreb-Nahm amide, such as this compound, is to prevent this very issue.[1][2] The root cause of failure lies in the instability or premature collapse of the key tetrahedral intermediate.
The N-methoxy-N-methylamide group is designed to chelate the metal ion (e.g., Mg²⁺ from a Grignard reagent or Li⁺ from an organolithium) after the initial nucleophilic attack. This forms a stable, five-membered cyclic intermediate.[3][4][5] This chelated adduct is generally stable at low temperatures and prevents the elimination of the N-methoxy-N-methylamino group.[1][6] If this intermediate collapses back to the ketone before the reaction is quenched, the highly reactive ketone will be consumed by any remaining Grignard reagent, leading to the tertiary alcohol.[4][7]
The most common reasons for the premature collapse of this intermediate are:
-
Elevated Reaction Temperature: The stability of the chelated intermediate is highly temperature-dependent. Allowing the reaction to warm up, even locally due to a fast addition rate, can provide enough energy for it to break down.
-
Excess Organometallic Reagent: While the reaction is designed to be robust, using a large excess of a highly reactive organometallic reagent can increase the likelihood of a second addition, especially if the temperature is not rigorously controlled.[8]
-
Incorrect Workup Procedure: The reaction must be quenched at low temperature to destroy the excess nucleophile before the tetrahedral intermediate is protonated and collapses.
Q2: What is the single most critical parameter to control to prevent over-addition?
Answer: Temperature. Rigorous and consistent low-temperature control is paramount. The tetrahedral intermediate's stability is directly compromised by increased thermal energy.[1][6] For most Grignard and organolithium additions to Weinreb amides, reactions should be maintained between -78 °C and 0 °C. A dry ice/acetone bath (-78 °C) is standard for highly reactive nucleophiles like organolithiums. For many Grignard reagents, a temperature of -20 °C to 0 °C may suffice, but starting at a lower temperature is a safer approach when developing a new protocol.
Q3: My Grignard reagent is old or of unknown concentration. Could this be the problem?
Answer: Absolutely. The precise stoichiometry of the organometallic reagent is crucial.
-
Degraded Reagent: Grignard reagents can degrade over time through reaction with moisture or air, reducing their effective concentration. If you assume a higher concentration than is actually present, you may have an incomplete reaction, but this is less likely to cause over-addition.
-
Incorrect Titration: More critically, if the actual concentration is higher than you believe, you will be adding a significant excess of the nucleophile. This increases the probability of a second addition to any ketone that forms prematurely.
It is best practice to titrate Grignard or organolithium reagents before use to determine their exact molarity.
Q4: I am using an organolithium reagent instead of a Grignard reagent and the over-addition is worse. Why?
Answer: Organolithium reagents are generally more reactive (more nucleophilic and more basic) than their Grignard counterparts.[3][9] This heightened reactivity means they can react more aggressively and may be less sensitive to the stabilizing effect of the Weinreb amide's chelation. Reactions with organolithiums almost always require stricter temperature control (e.g., -78 °C) and a very slow addition rate to prevent over-addition. The lithium-chelated intermediate is stable, but the higher reactivity of the nucleophile makes any ketone that forms exceptionally vulnerable.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Weinreb-Nahm ketone synthesis?
Answer: The reaction proceeds via nucleophilic acyl substitution.
-
Nucleophilic Attack: An organometallic reagent (R-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Stable Intermediate: This forms a tetrahedral intermediate. The key feature is that the metal cation (M⁺) is chelated by both the carbonyl oxygen and the N-methoxy oxygen, creating a stable five-membered ring.[1][4][10]
-
Workup/Quench: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) at low temperature. This destroys any excess organometallic reagent.
-
Collapse to Ketone: Upon warming, the protonated intermediate collapses, eliminating N,O-dimethylhydroxylamine to yield the desired ketone. The stability of the intermediate prevents this collapse from happening in the presence of the active nucleophile.[2][5]
Q2: Can I use an excess of the organometallic reagent to drive the reaction to completion?
Answer: Using a slight excess (typically 1.1 to 1.5 equivalents) is common to ensure full consumption of the starting amide. However, using a large excess should be avoided as it increases the risk of over-addition, especially if temperature control is imperfect.[8] A recent study on the arylation of Weinreb amides demonstrated that the reaction tolerates an excess of Grignard reagent well, highlighting the stability of the chelated intermediate, but this is under optimized and well-controlled conditions.[8] For new or sensitive substrates, it is best to start with near-stoichiometric amounts.
Q3: What are the best solvents for this reaction?
Answer: Anhydrous ethereal solvents are standard. Tetrahydrofuran (THF) is the most common and generally the best choice due to its ability to solvate the organometallic reagents effectively.[11] Diethyl ether is also frequently used. It is critical that the solvent is anhydrous, as water will rapidly quench the organometallic reagent.
Q4: How should I add the organometallic reagent to the reaction mixture?
Answer: The reagent should be added slowly, dropwise, via a syringe pump if possible, to the cooled solution of the Weinreb amide. This practice minimizes localized heating (exotherms) at the point of addition, which is a primary cause of intermediate collapse and subsequent over-addition.
Data & Protocols
Table 1: Recommended Reaction Parameters to Minimize Over-Addition
| Reagent Type | Temperature | Equivalents of Nucleophile | Addition Method | Recommended Quench |
| Aryl/Alkyl Grignard | 0 °C to -20 °C | 1.1 - 1.3 | Slow, dropwise addition | Saturated aq. NH₄Cl |
| Vinyl/Alkynyl Grignard | -40 °C to -78 °C | 1.1 - 1.3 | Slow, dropwise addition | Saturated aq. NH₄Cl |
| Organolithium | -78 °C | 1.05 - 1.2 | Very slow, dropwise (syringe pump) | Saturated aq. NH₄Cl |
| Hydride (e.g., DIBAL-H) | -78 °C | 1.1 - 1.5 | Slow, dropwise addition | Rochelle's salt or aq. HCl |
Experimental Protocol: Standard Procedure for Ketone Synthesis
This protocol is a general guideline for reacting an organomagnesium reagent with this compound.
1. Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, inert gas inlet, thermometer, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).
2. Reaction:
-
Cool the flask to the target temperature (e.g., -20 °C) using an appropriate cooling bath.
-
Slowly add the Grignard reagent (1.2 eq, solution in THF or Et₂O) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at this temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS if desired by quenching a small aliquot.
3. Workup and Quenching:
-
While maintaining the low temperature, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction and any excess Grignard reagent.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude ketone product using flash column chromatography on silica gel.
Visual Guides
Reaction Mechanism and Over-Addition Pathway
Caption: Reaction pathway showing the formation of the stable intermediate leading to the desired ketone, and the undesired pathway involving premature collapse and over-addition.
Troubleshooting Workflow for Over-Addition
Caption: A logical workflow to diagnose and solve the root cause of over-addition byproducts in Weinreb amide reactions.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
ResearchGate. (2019). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. [Link]
-
Master Organic Chemistry. (2025). Reactions of Grignard Reagents. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Amides. [Link]
-
Organic Syntheses. (n.d.). A WEINREB AMIDE APPROACH TO A 9-FLUORENYL RADICAL CLOCK. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]
-
Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. [Link]
-
ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]
-
National Institutes of Health. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. [Link]
-
PubMed Central. (2023). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Stability of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide under acidic/basic conditions
Welcome to the technical support center for 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this Weinreb amide.
Introduction
This compound is a specialized Weinreb amide, a class of N-methoxy-N-methylamides renowned for their utility in organic synthesis, particularly for the preparation of ketones from organometallic reagents. Their stability towards over-addition is a key feature, attributed to the formation of a stable chelated tetrahedral intermediate. However, questions regarding their stability under various pH conditions are common during workup, purification, and formulation studies. This guide provides a comprehensive overview of the stability of this compound under acidic and basic conditions, along with practical troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
At neutral pH and ambient temperature, this compound is expected to be relatively stable. Amide bonds, in general, are resistant to hydrolysis in the absence of catalysts (acid or base) or enzymes.
Q2: How do the bromo and chloro substituents on the aromatic ring affect the stability of the amide bond?
The bromine and chlorine atoms are electron-withdrawing groups. Their presence on the benzoyl moiety increases the electrophilicity of the carbonyl carbon. This makes the amide bond more susceptible to nucleophilic attack, including hydrolysis, compared to an unsubstituted benzamide.[1] Therefore, this compound is predicted to be less stable under hydrolytic conditions than an analogous Weinreb amide with electron-donating groups on the aromatic ring.
Q3: What are the expected degradation products under acidic or basic hydrolysis?
Upon hydrolysis, the amide bond will cleave to yield 5-Bromo-2-chlorobenzoic acid and N,O-dimethylhydroxylamine.
Q4: Is this compound sensitive to light or temperature?
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low yield of desired product after a reaction with an aqueous acidic workup. | Acid-catalyzed hydrolysis of the Weinreb amide. | The combination of strong acid and elevated temperatures during workup can lead to the degradation of the product. Solution: Perform the acidic wash at low temperatures (0-5 °C) and minimize the exposure time. If possible, use a milder acid or a buffered solution. |
| Appearance of an unexpected peak corresponding to 5-Bromo-2-chlorobenzoic acid in HPLC analysis of a purified sample. | Hydrolysis during purification or storage. | The stationary phase of a chromatography column (e.g., silica gel) can be slightly acidic, potentially causing hydrolysis if the compound is left on the column for an extended period. Solution: Expedite the purification process. For storage, ensure the compound is in a dry, neutral environment. If dissolved in a solvent, use an aprotic solvent and store at low temperatures. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay buffer. | The pH and composition of the biological buffer could be promoting hydrolysis over the course of the experiment. Solution: Assess the stability of the compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products by HPLC. If instability is confirmed, consider modifying the buffer pH (if the assay allows) or preparing fresh stock solutions immediately before use. |
| Formation of unknown impurities during a base-catalyzed reaction. | Base-induced side reactions. | While direct hydrolysis to the carboxylate is the primary degradation pathway, strong bases can potentially induce other reactions. Solution: Use the minimum necessary amount of base and maintain low reaction temperatures. Carefully monitor the reaction progress by TLC or HPLC to avoid prolonged exposure to basic conditions. |
Degradation Pathways
Under forced conditions, the primary degradation pathway for this compound is hydrolysis. The mechanisms for acid and base-catalyzed hydrolysis are depicted below.
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of the Weinreb amide.
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of the Weinreb amide.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[2]
Materials and Reagents
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol
-
Volumetric flasks, pipettes, and vials
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Forced Degradation Conditions
For each condition, a control sample (stock solution in solvent at room temperature, protected from light) should be run in parallel.
-
Acid Hydrolysis:
-
To separate vials, add an aliquot of the stock solution and an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the vials at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate vials, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the vials at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of acid before HPLC analysis.
-
Analytical Method: Stability-Indicating HPLC
A stability-indicating method is crucial to separate the parent compound from its degradation products. The following is a starting point for method development, based on methods for similar compounds.[1][3]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Data Analysis
-
Calculate the percentage degradation of this compound at each time point under each stress condition.
-
Identify the retention times of the degradation products. The primary degradation products are expected to be 5-Bromo-2-chlorobenzoic acid and N,O-dimethylhydroxylamine. Note that N,O-dimethylhydroxylamine may not be readily detectable by UV-HPLC without derivatization.
-
Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.
The workflow for a forced degradation study is summarized in the diagram below.
Caption: Workflow for a Forced Degradation Study.
References
-
Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 522-528. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. Available at: [Link]
-
Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
Sources
- 1. Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
Navigating the Nuances of N-Methoxy-N-Methyl Amides: A Technical Troubleshooting Guide for Weinreb Amide Reactions
Welcome to our dedicated technical support center for the Weinreb amide reaction. As a cornerstone of modern organic synthesis, the formation and subsequent reaction of N-methoxy-N-methyl amides (Weinreb amides) provide a robust and versatile method for the preparation of ketones and aldehydes.[1][2] Its key advantage lies in the remarkable stability of the chelated tetrahedral intermediate formed upon nucleophilic addition, which effectively prevents the common problem of over-addition that plagues reactions with other acylating agents.[1][2][3][4][5][6][7][8][9] However, like any powerful tool, its successful application requires a nuanced understanding of the underlying chemistry and potential pitfalls.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to offer in-depth, field-proven insights into troubleshooting common issues encountered during Weinreb amide reactions. Here, we will dissect the causality behind experimental observations and provide actionable solutions to refine your synthetic strategies.
Frequently Asked Questions & Troubleshooting
I. Issues Related to Weinreb Amide Formation
Question 1: My Weinreb amide formation is low-yielding. What are the likely causes and how can I improve it?
Low yields in Weinreb amide formation can stem from several factors, primarily related to the choice of starting material, coupling reagents, and reaction conditions.
Potential Causes & Solutions:
-
Sub-optimal Coupling Reagent: The choice of coupling reagent is critical, especially when starting from a carboxylic acid. While numerous reagents are available, their effectiveness can be substrate-dependent.[1][5]
-
Recommendation: For standard transformations, peptide coupling reagents like BOP, DCC, or EDC are often effective.[8] For more challenging or sterically hindered carboxylic acids, consider using a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or a one-pot procedure with POCl₃.[5][10]
-
-
Incomplete Activation of Carboxylic Acid: If the carboxylic acid is not fully activated, the subsequent reaction with N,O-dimethylhydroxylamine will be inefficient.
-
Recommendation: Ensure the stoichiometry of your coupling reagents is correct. When using reagents like DCC or EDC, the addition of an activator like 1-hydroxybenzotriazole (HOBt) can be beneficial.
-
-
Degradation of Starting Material or Product: Sensitive functional groups on your starting material may not be compatible with the reaction conditions. Similarly, the newly formed Weinreb amide could be unstable under prolonged heating or in the presence of strong acids or bases.
-
Recommendation: Screen different coupling methods that offer milder conditions.[2] For instance, converting the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a mild base like pyridine is a classic and often reliable method.[8][11]
-
-
Issues with N,O-dimethylhydroxylamine: The free amine form of N,O-dimethylhydroxylamine can be volatile and less stable than its hydrochloride salt.
Question 2: I am observing significant side products during the formation of my Weinreb amide. What are they and how can I avoid them?
The nature of the side products will depend on your starting material and reaction conditions.
Potential Side Reactions & Prevention:
-
From Acid Chlorides: If the reaction with N,O-dimethylhydroxylamine is too slow or incomplete, the highly reactive acid chloride can react with other nucleophiles present in the reaction mixture.
-
Prevention: Ensure the slow addition of the acid chloride to a solution of N,O-dimethylhydroxylamine hydrochloride and base at a controlled temperature (often 0 °C). This maintains a low concentration of the acid chloride and favors the desired reaction.
-
-
From Carboxylic Acids (using coupling reagents):
-
Symmetrical Anhydride Formation: With some coupling reagents, the activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetrical anhydride.
-
N-acylurea Formation (with carbodiimides): When using DCC or EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive and can be difficult to remove.
-
Prevention: Optimize the reaction conditions, such as temperature and addition rates. The use of HOBt can help to trap the activated intermediate and suppress the formation of these byproducts.
-
-
Epimerization of α-chiral centers: For chiral carboxylic acids, especially α-amino acids, there is a risk of racemization during the activation step.
-
Prevention: Employ coupling reagents known to minimize racemization, such as those based on triazine derivatives.[10] Performing the reaction at lower temperatures can also help to preserve stereochemical integrity.
-
II. Issues During the Reaction of Weinreb Amides with Organometallics
Question 3: My ketone/aldehyde synthesis is giving a low yield, and I am recovering a significant amount of my Weinreb amide. What's going wrong?
This is a common issue and often points to problems with the organometallic reagent or the reaction conditions.
Potential Causes & Solutions:
-
Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Improper handling or storage can lead to a significant decrease in their effective concentration.
-
Recommendation: Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Insufficient Equivalents of Organometallic Reagent: Even with active reagents, using too few equivalents will result in incomplete conversion.
-
Recommendation: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the organometallic reagent. For substrates with acidic protons (e.g., alcohols, amines), additional equivalents will be consumed and must be accounted for.
-
-
Reaction Temperature is Too Low: While Weinreb reactions are typically performed at low temperatures to ensure the stability of the tetrahedral intermediate, the initial addition of the nucleophile may be too slow if the temperature is excessively low for a particular substrate or reagent.[1]
-
Recommendation: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and then allow it to slowly warm to room temperature to ensure the reaction goes to completion. The optimal temperature profile may need to be determined empirically.
-
Question 4: I am observing the formation of an alcohol, indicating over-addition. I thought the Weinreb amide was supposed to prevent this?
While the Weinreb amide is designed to prevent over-addition, this protection can be compromised under certain conditions. The stability of the chelated tetrahedral intermediate is key.[1][7][8][12]
Potential Causes & Solutions:
-
Reaction Temperature is Too High: The tetrahedral intermediate is only stable at low temperatures.[1] If the reaction temperature is too high, this intermediate can collapse to the ketone, which is then susceptible to a second nucleophilic attack, leading to the alcohol.
-
Recommendation: Maintain a low temperature throughout the addition of the organometallic reagent and for a period afterward. Quench the reaction at low temperature before allowing it to warm up.
-
-
Highly Reactive Organometallic Reagents: Very reactive organolithium reagents, especially in combination with a highly electrophilic Weinreb amide, can sometimes lead to a small amount of over-addition.
-
Recommendation: Consider using a less reactive organometallic reagent, such as a Grignard reagent, if over-addition is a significant issue.
-
-
Premature Workup: The acidic workup is what causes the stable intermediate to collapse to the final ketone or aldehyde.[12] If the workup is not performed correctly, or if there are acidic impurities in the reaction mixture, premature formation of the ketone could occur.
-
Recommendation: Ensure the reaction is complete before quenching. The quench should be done carefully at low temperature, typically with a saturated aqueous solution of ammonium chloride or a weak acid.
-
Question 5: I am trying to synthesize an aldehyde via reduction of the Weinreb amide, but I am getting the corresponding alcohol. How can I prevent over-reduction?
Similar to over-addition with organometallics, over-reduction with hydride reagents is a potential issue.
Potential Causes & Solutions:
-
Choice of Hydride Reagent: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can be difficult to control, often leading to the reduction of the intermediate aldehyde to the alcohol.[5][6][13]
-
Recommendation: Use a milder and more sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H).[2] The reaction with DIBAL-H is typically performed at low temperatures (e.g., -78 °C) to ensure the stable intermediate is formed and does not get over-reduced.
-
-
Stoichiometry of the Hydride Reagent: Using a large excess of the hydride reagent will increase the likelihood of over-reduction.
-
Recommendation: Carefully control the stoichiometry of the reducing agent. A slight excess (typically 1.1 to 1.2 equivalents) is usually sufficient.
-
-
Reaction Temperature: As with organometallic additions, the stability of the tetrahedral intermediate is temperature-dependent.
-
Recommendation: Maintain a low temperature during the addition of the hydride reagent and during the reaction time. Quench the reaction at low temperature before workup.
-
III. Workup and Purification Issues
Question 6: My workup procedure is problematic, leading to emulsions and poor separation. What are some best practices?
Workup issues, particularly with reactions involving organometallics, are common.[14]
Best Practices for Workup:
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl. For larger scale reactions, a solution of Rochelle's salt (potassium sodium tartrate) can be very effective at breaking up aluminum salt emulsions that form during the workup of reactions involving aluminum-based reagents.
-
Avoiding Emulsions: If emulsions form during the extraction, adding brine (a saturated aqueous solution of NaCl) can help to break them by increasing the ionic strength and density of the aqueous layer.[14]
-
Filtration: Sometimes, filtering the quenched reaction mixture through a pad of Celite® before extraction can help to remove fine inorganic precipitates that contribute to emulsion formation.
-
pH Adjustment: In some cases, adjusting the pH of the aqueous layer can improve separation. However, be mindful of the stability of your product to acidic or basic conditions.
Question 7: I am having difficulty purifying my Weinreb amide/ketone product. Are there any specific challenges to be aware of?
Purification challenges are often related to the removal of byproducts from the coupling reagents or residual starting materials.
Purification Strategies:
-
Removal of Urea Byproducts: Byproducts from DCC and EDC (DCU and EDU, respectively) can be challenging to remove. DCU is largely insoluble in most organic solvents and can often be removed by filtration. EDU is more soluble, but careful column chromatography can usually separate it from the desired product.[14]
-
Column Chromatography: Most Weinreb amides and their resulting ketones/aldehydes are amenable to purification by silica gel column chromatography. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be employed.
-
Acid/Base Washes: During the workup, washing the organic layer with a dilute acid (e.g., 1N HCl) can help to remove basic impurities (like pyridine or unreacted N,O-dimethylhydroxylamine), and washing with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities (like unreacted carboxylic acid).[14] Be cautious if your product contains acid- or base-labile functional groups.
Summary of Key Reaction Parameters
| Parameter | Recommendation for Amide Formation (from Carboxylic Acid) | Recommendation for Ketone/Aldehyde Synthesis |
| Key Reagents | Coupling Agent (e.g., DCC, EDC, DMT-MM), N,O-dimethylhydroxylamine HCl, Base (e.g., Pyridine, TEA, DIPEA) | Organometallic Reagent (Grignard or Organolithium) or Hydride (DIBAL-H) |
| Stoichiometry | Slight excess of coupling agent and amine relative to carboxylic acid. | 1.1 - 1.5 equivalents of nucleophile. |
| Solvent | Anhydrous, non-protic solvents (e.g., DCM, THF, DMF). | Anhydrous, ethereal solvents (e.g., THF, Diethyl ether). |
| Temperature | Typically 0 °C to room temperature. | -78 °C to 0 °C for addition, then may be warmed. |
| Workup | Aqueous wash to remove water-soluble byproducts. | Quench at low temperature with sat. aq. NH₄Cl. |
Visualizing the Weinreb Reaction Workflow
The following diagrams illustrate the key stages and the central mechanistic feature of the Weinreb amide reaction.
Caption: Mechanism of Weinreb Ketone/Aldehyde Synthesis.
By understanding the key parameters and potential failure points, you can effectively troubleshoot and optimize your Weinreb amide reactions, making this powerful transformation a reliable asset in your synthetic endeavors.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Weinreb ketone synthesis. YouTube. [Link]
-
Weinreb (ketone synthesis). Química Organica.org. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Chemistry Stack Exchange. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH. [Link]
-
A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
-
Weinreb amides. [Link]
-
Reaction and isolation procedure optimization a. ResearchGate. [Link]
-
Question about working with Weinreb amide resin. Reddit. [Link]
-
An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]
-
Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. ResearchGate. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Weinreb amide workup extraction issues. Reddit. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 11. Weinreb (ketone synthesis) [quimicaorganica.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Impact of steric hindrance on 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide reactivity
Welcome to the technical support guide for 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of the compound's inherent steric hindrance on its reactivity. It is designed for researchers, chemists, and drug development professionals who utilize this versatile Weinreb amide in their synthetic workflows.
Introduction: Understanding the Molecule
This compound (CAS No: 842136-59-8) is a disubstituted Weinreb-Nahm amide.[1] Like other Weinreb amides, its primary utility lies in its reaction with organometallic reagents to form ketones in a controlled manner, avoiding the over-addition that often plagues reactions with esters or acid chlorides.[2][3][4] This control is attributed to the formation of a stable, chelated tetrahedral intermediate with the metal ion of the nucleophile, which collapses to the ketone only upon aqueous workup.[5][6]
The unique challenge and focus of this guide is the substitution pattern on the aromatic ring. The chlorine atom at the C2 position (ortho to the amide) introduces significant steric bulk directly adjacent to the reactive carbonyl center. This guide will explore the consequences of this steric hindrance and provide practical solutions to common experimental challenges.
Physicochemical Properties Summary
| Property | Value | Reference |
| CAS Number | 842136-59-8 | |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Appearance | Typically a solid, may range from white to yellow | [7] |
| Synonym | Weinreb Amide | [2][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound?
The reactivity of the carbonyl group is governed by a balance of two main factors:
-
Electronic Effects: The chlorine atom at the C2 position is strongly electronegative. It exerts a powerful electron-withdrawing inductive effect, which increases the partial positive charge (electrophilicity) on the carbonyl carbon.[9] In isolation, this would make the carbonyl more reactive toward nucleophiles.
-
Steric Effects: This is the dominant factor for this molecule. The physical bulk of the ortho-chloro substituent shields the carbonyl carbon.[9] It creates a sterically congested environment that physically impedes the approach of nucleophiles, especially large or bulky ones. This steric hindrance significantly slows down the rate of nucleophilic attack.
In practice, the steric hindrance is the overriding characteristic, often leading to sluggish or incomplete reactions when compared to less hindered benzamides.
Q2: How does the ortho-chloro group specifically impact the reaction with organometallic reagents?
The primary impact is a decreased reaction rate. The nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approx. 107°). The ortho-chloro group can clash with the incoming nucleophile and its associated solvent sphere, increasing the activation energy of the addition step.
This is visualized in the mechanism below. The chloro group acts as a "gatekeeper," making the formation of the critical tetrahedral intermediate more difficult.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this substrate.
Problem: My reaction with a Grignard or organolithium reagent is slow, incomplete, or fails entirely.
This is the most frequently reported issue and is almost always linked to the steric hindrance discussed above.
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Insufficient Reagent Reactivity | 1. Switch from a Grignard reagent (R-MgX) to a more reactive organolithium (R-Li).2. If using a Grignard, consider a solvent swap from THF to a less-coordinating solvent like toluene or diethyl ether to generate a more reactive "free" Grignard species. | Organolithium reagents are generally more nucleophilic and basic than their Grignard counterparts, providing a greater driving force to overcome the steric barrier. Solvent coordination can dampen the reactivity of organometallic reagents. |
| High Steric Barrier | 1. Increase Reaction Temperature: Carefully warm the reaction from typical low temperatures (-78°C or 0°C) to room temperature or gently reflux (e.g., 40-50°C), monitoring by TLC for product formation vs. decomposition.2. Prolong Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) to maximize conversion. | Providing more thermal energy helps the nucleophile overcome the activation energy barrier imposed by the steric hindrance. Given the slow kinetics, longer times are often necessary for the reaction to reach completion. |
| Poor Reagent Quality | 1. Titrate the organometallic reagent immediately before use to determine its exact molarity.2. Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). | Organometallic reagents are highly sensitive to air and moisture. Decomposition leads to a lower effective concentration of the nucleophile and introduces basic hydroxides that can cause side reactions. |
| Use of Bulky Nucleophile | If the synthetic route allows, use the smallest possible nucleophile (e.g., MeLi vs. t-BuLi). | The effect of steric hindrance is magnified when the incoming nucleophile is also large and branched.[10] |
Problem: I'm observing significant side products or a low isolated yield after workup.
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Difficult Workup / Emulsion | 1. Quench the reaction by slowly adding it to a saturated aqueous solution of NH₄Cl, not the other way around.2. If emulsions form during extraction, add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[11] | The magnesium or lithium salts formed during the reaction can be gelatinous. A proper quench helps precipitate these as manageable solids. Brine helps to break up emulsions by "salting out" organic components from the aqueous phase. |
| Decomposition at High Temp | If you increased the temperature to drive the reaction, monitor closely for the appearance of new, non-product spots on TLC. If observed, reduce the temperature. | While heat can overcome the steric barrier, it can also provide enough energy for alternative decomposition pathways, especially with sensitive functional groups. |
| Protonolysis of Reagent | If your starting material or solvent contains trace acidic protons (e.g., water), the organometallic reagent will be quenched before it can react. | Organolithium and Grignard reagents are extremely strong bases and will react preferentially with any available acid, including trace water. Rigorous drying of all components is critical. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of the parent carboxylic acid to the Weinreb amide, a necessary first step for many researchers.
Step A: Formation of the Acid Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).[12]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid should fully dissolve.
-
Monitor the reaction by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid.
-
Once complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-chlorobenzoyl chloride is often used directly in the next step without further purification.[12]
Step B: Amide Formation
-
In a separate flame-dried flask under N₂, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a suitable base, such as pyridine or triethylamine (2.5 eq).[4] Stir for 15-20 minutes.
-
Dissolve the crude acid chloride from Step A in anhydrous DCM and add it dropwise to the cold amine suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or 1M HCl. Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Protocol 2: Optimized Ketone Synthesis with a Sterically Hindered Weinreb Amide
This protocol provides a robust starting point for reacting an organometallic reagent with the title compound.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF and cool the solution to 0°C. Note: For very reactive organolithiums, cooling to -78°C may be preferred initially.
-
Slowly add the organolithium or Grignard reagent (1.1-1.3 eq) dropwise via syringe. Maintain the temperature during addition.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour.
-
Troubleshooting Point: If TLC analysis shows significant unreacted starting material, allow the reaction to warm to room temperature and stir for an additional 2-8 hours. Gentle heating (up to 40°C) can be applied if the reaction remains stalled, but monitor for decomposition.
-
Once the reaction is complete, cool it back to 0°C and quench it by slowly adding it to a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone via flash column chromatography.
References
-
N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. PubChem. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
CAS No : 842136-59-8 | Product Name : this compound. Pharmaffiliates. [Link]
-
Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
455957-87-6 | 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. HFC catalogue. [Link]
-
Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Introduction to Weinreb amides. YouTube. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
-
Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]
-
Weinreb amide workup extraction issues. Reddit. [Link]
- Synthesis method of 5-bromo-2-chloro benzoic acid.
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. FCKeditor - Resources Browser [mma.org.mo]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
Technical Support Center: Improving Selectivity in Reactions of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS 842136-59-8).[1] This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Weinreb amide in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance reaction selectivity and yield.
I. Understanding the Reagent: The Weinreb Amide Advantage
This compound is a specialized derivative of a class of compounds known as Weinreb amides.[2][3] The primary advantage of using a Weinreb amide, such as this one, is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones with high selectivity.[4][5] This controlled reactivity prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[4][5]
The selectivity arises from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][3][4] This intermediate is generally stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[2][3][5]
Core Molecular Structure:
-
CAS Number: 842136-59-8
-
Molecular Formula: C9H9BrClNO2
-
Molecular Weight: 278.53 g/mol [1]
-
Appearance: Typically a yellow to white solid.[6]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of this compound.
Q1: What is the primary application of this compound?
A1: Its primary use is as a stable and selective precursor for the synthesis of ketones. By reacting it with a suitable Grignard or organolithium reagent, a specific acyl group can be introduced, leading to the formation of a ketone after workup. This reagent is particularly valuable in multi-step syntheses where preserving other functional groups is critical.
Q2: Why am I observing the formation of a tertiary alcohol as a byproduct?
A2: The formation of a tertiary alcohol indicates over-addition, where the organometallic reagent adds to the newly formed ketone. While Weinreb amides are designed to prevent this, over-addition can still occur under certain conditions, such as elevated reaction temperatures or with highly reactive organometallic reagents. The troubleshooting section below provides detailed strategies to mitigate this.
Q3: Can I selectively react at the bromine or chlorine positions?
A3: Yes, the differential reactivity of the halogen atoms allows for selective functionalization. Generally, the bromine at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) than the chlorine at the 2-position.[7] This allows for sequential modifications of the aromatic ring.
Q4: What are the recommended storage conditions for this reagent?
A4: To ensure its stability, this compound should be stored in a refrigerator at 2-8°C, sealed in a dry environment.[1]
III. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: Low Yield of the Desired Ketone
Q: My reaction with a Grignard reagent is resulting in a low yield of the expected ketone, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?
A: Causal Analysis and Optimization Strategy
Low conversion can stem from several factors, primarily related to the activity of the Grignard reagent, reaction conditions, and the stability of the starting material.
1. Grignard Reagent Quality:
-
Cause: Grignard reagents are highly sensitive to moisture and air. Exposure can lead to quenching and a lower effective concentration.
-
Solution:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents.
-
Titrate the Grignard reagent prior to use to determine its exact molarity. A common method is titration against a known amount of I2 or using a colorimetric indicator like 1,10-phenanthroline.
-
2. Reaction Temperature:
-
Cause: The initial addition of the Grignard reagent should be performed at a low temperature (typically -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent premature decomposition.[4]
-
Solution:
-
Maintain a consistent low temperature during the addition of the Grignard reagent. A dry ice/acetone bath (-78 °C) is often ideal.
-
Allow the reaction to slowly warm to room temperature after the addition is complete to ensure the reaction goes to completion.
-
3. Molar Equivalents of Reagents:
-
Cause: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion.
-
Solution:
-
Based on the titration of your Grignard reagent, use a slight excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
4. Reaction Time:
-
Cause: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction appears sluggish, consider extending the reaction time at room temperature after the initial low-temperature addition.
-
Issue 2: Formation of Tertiary Alcohol and Other Byproducts
Q: My reaction is producing the desired ketone, but also a significant amount of the corresponding tertiary alcohol and other impurities. How can I improve the selectivity for the ketone?
A: Causal Analysis and Optimization Strategy
The formation of tertiary alcohol is a classic sign of over-addition.[4] This occurs when the tetrahedral intermediate is not sufficiently stable and collapses to the ketone in the presence of excess active Grignard reagent.
1. Temperature Control:
-
Cause: Higher temperatures can lead to the breakdown of the stable chelated intermediate, releasing the ketone into the reaction mixture where it can react further.
-
Solution:
-
Perform the addition of the organometallic reagent at a sufficiently low temperature, such as -78 °C.
-
Quench the reaction at a low temperature before allowing it to warm up.
-
2. Rate of Addition:
-
Cause: A rapid addition of the organometallic reagent can create localized areas of high concentration and heat, promoting over-addition.
-
Solution:
-
Add the organometallic reagent dropwise over an extended period using a syringe pump for precise control.
-
3. Choice of Organometallic Reagent:
-
Cause: Highly reactive organolithium reagents are more prone to over-addition than Grignard reagents.
-
Solution:
-
If using an organolithium reagent, consider switching to the corresponding Grignard reagent, which is generally less reactive.
-
4. Role of Lewis Acids:
-
Cause: While sometimes used to activate carbonyls, the presence of certain Lewis acids can destabilize the tetrahedral intermediate. The magnesium ion from the Grignard reagent is typically sufficient for chelation.
-
Solution:
Issue 3: Unwanted Reactions at Halogen Sites
Q: I am attempting a Grignard reaction, but I am observing byproducts that suggest reaction at the bromine or chlorine sites. How can I prevent this?
A: Causal Analysis and Optimization Strategy
While less common than reactions at the Weinreb amide, side reactions at the halogen positions can occur, particularly with highly reactive organometallic reagents or under conditions that promote halogen-metal exchange.
1. Halogen-Metal Exchange:
-
Cause: Organolithium reagents, especially alkyllithiums, can undergo halogen-metal exchange with aryl bromides. This is less common with Grignard reagents.
-
Solution:
-
Favor the use of Grignard reagents over organolithium reagents when possible.
-
If an organolithium reagent is necessary, use the lowest possible temperature to disfavor the exchange reaction.
-
2. Grignard Reagent Formation In Situ:
-
Cause: If attempting a one-pot reaction where the Grignard is formed in the presence of the Weinreb amide, undesired Wurtz-type coupling can occur.[10]
-
Solution:
-
Prepare the Grignard reagent separately and add it to the solution of the Weinreb amide.
-
3. Additives:
-
Cause: Certain additives can influence the reactivity of the organometallic species.
-
Solution:
-
The use of additives like LiCl can sometimes break up Grignard reagent aggregates and alter reactivity, which may or may not be beneficial depending on the specific transformation. Careful screening is advised.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis via Grignard Reaction
This protocol provides a reliable starting point for the synthesis of ketones from this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, ~1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Reaction Workflow
Caption: Workflow for selective ketone synthesis.
Mechanism: Why Weinreb Amides are Selective
The selectivity of the Weinreb amide reaction is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate.[2][3] This intermediate is stabilized by chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen.
Caption: Stabilized intermediate in Weinreb synthesis.
V. Quantitative Data Summary
| Issue | Potential Cause | Key Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Yield | Inactive Grignard | Reagent Molarity | Titrate reagent; use 1.1-1.5 eq. | Increased conversion |
| Insufficient Temp. | Reaction Temperature | Add Grignard at -78 °C | Higher yield | |
| Over-addition | High Reactivity | Reagent Choice | Use Grignard instead of R-Li | Improved ketone selectivity |
| Intermediate Instability | Temperature | Add & quench at low temp. | Minimize tertiary alcohol | |
| Halogen Reaction | Halogen-Metal Exchange | Reagent Choice | Use Grignard instead of R-Li | Preserve halogen functionality |
VI. References
-
Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
(E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. ResearchGate. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Synfacts. [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. PubMed. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. National Institutes of Health. [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]
-
2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Hefei Fs-Hi-Tech Co., Ltd. [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]
-
Previous work on: Lewis acid catalysed amide reduction (top); amide directed borylation (middle). ResearchGate. [Link]
Sources
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- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. FCKeditor - Resources Browser [mma.org.mo]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TLC Visualization Techniques for 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
For researchers engaged in synthetic chemistry and drug development, Thin-Layer Chromatography (TLC) remains an indispensable tool for real-time reaction monitoring and preliminary purity assessment. The subject of our focus, 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a Weinreb amide derivative, presents unique characteristics that influence the choice of visualization. This guide provides an in-depth comparison of suitable TLC visualization techniques, grounded in the chemical principles governing each method and supported by practical, field-proven protocols.
Understanding the Analyte: Chemical Structure and Its Implications
Before selecting a visualization method, a brief analysis of the target molecule's structure is crucial.
This compound (C₉H₉BrClNO₂) possesses several key features:
-
Aromatic Benzene Ring: This highly conjugated system is a strong chromophore, making it an excellent candidate for UV light absorption.
-
Weinreb Amide (-CON(OCH₃)CH₃): This functional group is generally stable and less reactive than many other carbonyl derivatives. However, it can be susceptible to harsh oxidative or acidic conditions. One source notes that potassium permanganate stain is effective for Weinreb amides[1].
-
Halogen Substituents (Br, Cl): These groups are relatively inert and typically do not directly participate in common staining reactions, though they influence the overall electronic nature of the aromatic ring.
This structural makeup dictates that the most effective visualization strategies will leverage the aromatic ring or the general organic nature of the compound.
Primary Visualization: The Non-Destructive Approach
The cardinal rule of sequential TLC analysis is to begin with a non-destructive technique. This preserves the spots for subsequent, and often more sensitive, chemical staining.
UV visualization is the premier non-destructive method for any UV-active compound.[2] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows bright green under short-wave (254 nm) UV light.[3][4]
-
Principle of Operation: The aromatic ring in this compound absorbs 254 nm UV light. This absorption prevents the light from reaching the fluorescent indicator on the plate.[3][5] Consequently, the analyte spot "quenches" the fluorescence and appears as a dark or purple shadow against the bright green background.[2][6] This technique is often referred to as UV shadowing.[6][7]
-
Advantages:
-
Non-destructive: The compound remains chemically unaltered, allowing for further staining on the same plate.[3][5]
-
Rapid and Simple: Visualization is instantaneous with a UV lamp.[3]
-
High Sensitivity for Aromatics: It is an excellent method for compounds containing aromatic rings or extended conjugation.[4][8]
-
-
Limitations:
Experimental Protocol: UV 254 nm Visualization
-
After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
In a darkened area, illuminate the plate with a short-wave (254 nm) UV lamp.[5]
-
UV-active spots will appear dark against a glowing green background.[4][5]
-
Carefully circle each visible spot with a pencil to mark its position for future reference.[2][4]
Secondary Visualization: Chemical Staining Techniques
If UV light provides insufficient sensitivity or if starting materials and byproducts are not UV-active, destructive chemical stains are required.[4] The choice of stain depends on the functional groups present and the desired level of sensitivity.
This is a powerful, universal oxidizing stain suitable for a wide range of organic compounds.
-
Principle of Operation: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with any oxidizable functional group on the TLC plate. In this reaction, the manganese is reduced from the +7 oxidation state (purple) to manganese dioxide (MnO₂, +4 oxidation state), which is a brownish-yellow solid.[9] The result is a yellow or brown spot on a pink or purple background.[9][10] This stain is effective for alcohols, alkenes, alkynes, amines, amides, and other oxidizable groups.[9][11]
-
Expected Result: this compound should appear as a yellowish-brown spot. The background will initially be purple, fading to pink and eventually brown upon heating.
-
Advantages:
-
Limitations:
-
Destructive: The analyte is chemically altered and cannot be recovered.
-
Background Staining: Overheating the plate can cause the entire background to turn brown, obscuring the spots.[9]
-
Experimental Protocol: Potassium Permanganate Staining
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water. Store in a dark bottle.
-
Procedure: After UV visualization, hold the dried TLC plate with forceps and quickly dip it into the KMnO₄ stain solution.[3]
-
Immediately remove the plate, let the excess stain drip off, and wipe the back with a paper towel.[3]
-
Gently warm the plate with a heat gun. Spots will appear as yellow to brown areas against the purple background.[9] Avoid overheating.
Iodine is a classic, semi-destructive stain that complexes with many organic compounds.
-
Principle of Operation: Solid iodine sublimes to form a purple vapor. This vapor adsorbs onto the surface of the organic compounds present on the TLC plate, forming colored complexes that are typically yellow-brown.[3][4] The interaction is often based on the formation of charge-transfer complexes, particularly with electron-rich compounds like aromatics.[8][11]
-
Expected Result: The aromatic ring of the target molecule should have an affinity for iodine, resulting in a distinct yellow-brown spot.[8]
-
Advantages:
-
Semi-Reversible: The spots will fade over time as the iodine evaporates from the plate, which can be an advantage if further analysis is intended, although it is often considered destructive.[4][13]
-
Good for Aromatics & Unsaturated Compounds: It is particularly effective for these classes of compounds.[2][11]
-
-
Limitations:
-
Fading Spots: The visualization is temporary, so spots must be circled immediately.[4][11]
-
Variable Sensitivity: Not all compounds stain well with iodine; alcohols, alkyl halides, and carboxylic acids often do not stain.[3]
-
Safety: Iodine vapor is toxic and corrosive and must be handled in a fume hood.[3][4][13]
-
Experimental Protocol: Iodine Vapor Staining
-
Chamber Preparation: In a fume hood, place a few crystals of solid iodine into a sealed TLC chamber or a wide-mouth jar with a screw cap.[3][4] Adding a small amount of silica gel can help create a more uniform vapor environment.[3]
-
Procedure: Place the dried, developed TLC plate inside the chamber using forceps and close the lid.[3]
-
Allow the plate to sit in the iodine vapor until yellow-brown spots appear. This can take anywhere from a few seconds to several minutes.[3]
-
Remove the plate and immediately circle the spots with a pencil, as they will begin to fade.[4]
CAM is another highly sensitive, universal stain that works via an oxidative mechanism.
-
Principle of Operation: This acidic solution contains both cerium(IV) and molybdate species. Upon heating, the Ce(IV) acts as a powerful oxidizing agent, reacting with most organic compounds. The resulting reduced cerium and molybdenum species form intensely colored (typically blue or dark blue) complexes.[9][10]
-
Expected Result: this compound will likely appear as a dark blue or black spot on a light blue or greenish background.[1]
-
Advantages:
-
Limitations:
-
Destructive: The analyte is oxidized and destroyed.
-
Harsh Conditions: The stain is highly acidic (sulfuric acid), requiring careful handling.
-
Requires Significant Heating: Strong heating is necessary to develop the spots.[9]
-
Experimental Protocol: Ceric Ammonium Molybdate (CAM) Staining
-
Reagent Preparation: Dissolve 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 1 L of 10% aqueous sulfuric acid. The solution should be stirred until clear.[14]
-
Procedure: After UV visualization, dip the dried TLC plate quickly into the CAM stain solution.
-
Wipe the back of the plate and heat it thoroughly with a heat gun until colored spots appear. The background will turn a pale blue-green, and the analyte spots will be a contrasting dark blue.[1]
Comparative Summary and Decision Workflow
The optimal choice of visualization technique depends on the specific experimental need, from rapid, non-intrusive checks to highly sensitive impurity detection.
| Technique | Principle | Target Analyte Feature | Sensitivity | Reversibility | Ease of Use |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic Ring | Moderate | Non-Destructive | Very Easy |
| Iodine (I₂) Vapor | Adsorption / Complexation | Aromatic Ring / General | Moderate | Semi-Reversible | Easy |
| KMnO₄ Stain | Oxidation | General Organic Molecule | High | Destructive | Moderate |
| CAM Stain | Oxidation | General Organic Molecule | Very High | Destructive | Moderate |
To aid in this selection process, the following workflow is recommended:
Final Recommendations
For routine monitoring of reactions involving This compound , the recommended workflow is as follows:
-
Always start with UV 254 nm light. This is the quickest, easiest, and only non-destructive method that is highly effective for this aromatic compound.
-
If impurities are suspected that are not UV-active, or if greater sensitivity is required, proceed with a potassium permanganate (KMnO₄) stain . Its broad reactivity and high sensitivity make it the most reliable secondary choice for general-purpose visualization.
-
For applications demanding the highest possible sensitivity, such as detecting trace-level impurities, Ceric Ammonium Molybdate (CAM) stain is the preferred option, though it requires more careful handling and heating.
By logically selecting the visualization technique based on the chemical properties of the analyte and the specific requirements of the analysis, researchers can ensure accurate and efficient monitoring of their chemical transformations.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]
-
University of Colorado Boulder. TLC Visualization Methods. [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]
-
University of Rochester. TLC Stains. [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]
-
Bunn, L., & El-Sagheer, A. (2011, April 4). UV Shadowing Technique Using a CCD Imaging System. ResearchGate. [Link]
-
University of California, Los Angeles. TLC Stains/Dips. [Link]
-
Scribd. TLC Staining procedure, TLC Stain Recipe, Stain chemistry / physics, Comments. [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. [Link]
-
University of Missouri–St. Louis. Stains for Developing TLC Plates. [Link]
-
Northern Illinois University. Thin Layer Chromatography. [Link]
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Spectroscopic identification of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
An In-Depth Guide to the Spectroscopic Identification of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Abstract
In the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical development, the unambiguous structural confirmation of intermediates is a critical control point. This compound is a key synthetic precursor belonging to the class of Weinreb-Nahm amides. Its unique substitution pattern presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. We offer a comparative framework against a simpler structural analog, 2-chlorobenzamide, to highlight the specific influence of the bromo-substituent and the N-methoxy-N-methyl moiety. The protocols herein are designed to be self-validating, and the interpretive logic is grounded in established spectroscopic principles to ensure accuracy and reproducibility.
Introduction: The Synthetic Utility of the Weinreb-Nahm Amide
The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, is a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, its principal advantage is the prevention of over-addition by highly reactive organometallic reagents (e.g., Grignard or organolithium reagents).[2][3] This is achieved through the formation of a stable, five-membered chelated tetrahedral intermediate which resists further nucleophilic attack until acidic workup.[2][4] The title compound, this compound, incorporates this functionality on a di-halogenated benzene ring, making it a valuable building block for introducing a precisely functionalized aromatic core into more complex targets. Accurate spectroscopic verification is therefore essential.
Molecular Structure and Analytical Workflow
The electronic environment of every proton and carbon atom in the molecule is influenced by the interplay of the inductively withdrawing chloro and bromo substituents and the resonance characteristics of the Weinreb amide.
Figure 1. Structure of this compound.
A multi-technique approach is required for full characterization, following a logical workflow.
Figure 2. General experimental workflow for structural elucidation.
Proton (¹H) NMR Spectroscopy Analysis
¹H NMR provides the most immediate information regarding the hydrogen framework of a molecule. For ortho-substituted Weinreb amides, particular attention must be paid to the signals for the N-methyl and N-methoxy protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5–10 mg of the sample and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm) for spectral calibration.
-
Instrument Setup: Utilize a ≥400 MHz NMR spectrometer. Higher field strengths are crucial for achieving baseline resolution of the complex splitting patterns in the aromatic region.
-
Acquisition:
-
Technique: Standard ¹H acquisition.
-
Number of Scans: 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay: A 2-second delay is adequate.
-
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum should be manually phased and baseline corrected. All chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual CHCl₃ peak at 7.26 ppm.
¹H NMR Data Interpretation
The aromatic region (δ 7.0–8.0 ppm) will show three distinct protons. The key diagnostic signals are the two singlets for the N-CH₃ and N-OCH₃ groups. However, due to restricted rotation around the amide C-N bond, a phenomenon exacerbated by ortho-substituents, these signals may appear as broad humps at room temperature. Variable temperature NMR can be used to resolve these into sharp singlets at higher temperatures (e.g., 50-75°C).
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected δ, ppm) | 2-Chlorobenzamide (Reference) (δ, ppm)[5] | Rationale for Chemical Shift and Multiplicity |
|---|---|---|---|
| H-6 | ~7.5 (d, J ≈ 2.4 Hz) | ~7.77 (dd) | This proton is a doublet due to coupling only to H-4. It is deshielded by the adjacent amide and chloro group. |
| H-4 | ~7.4 (dd, J ≈ 8.5, 2.4 Hz) | ~7.42 (m) | A doublet of doublets, coupling to both H-3 and H-6. |
| H-3 | ~7.3 (d, J ≈ 8.5 Hz) | ~7.35 (m) | A doublet due to coupling only to H-4. |
| N-OCH₃ | ~3.5 (s, potentially broad) | N/A | A singlet characteristic of the N-methoxy group. Broadening may occur due to restricted C-N bond rotation. |
| N-CH₃ | ~3.3 (s, potentially broad) | N/A | A singlet characteristic of the N-methyl group. Broadening may occur due to restricted C-N bond rotation. |
| -NH₂ | N/A | ~6.5 (br s) | The primary amide protons of the reference compound appear as a broad singlet, which is absent in the target molecule. |
Carbon (¹³C) NMR Spectroscopy Analysis
¹³C NMR spectroscopy maps the carbon backbone of the molecule, confirming the number of unique carbon environments.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample used for ¹H NMR analysis is suitable. Higher concentrations (20-50 mg) can significantly reduce the required acquisition time.
-
Instrument Setup: A ≥400 MHz spectrometer (operating at ≥100 MHz for ¹³C).
-
Acquisition:
-
Technique: Standard proton-decoupled ¹³C acquisition.
-
Number of Scans: 1024-2048 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Similar to ¹H NMR, the spectrum is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the central peak of the CDCl₃ triplet at δ ≈ 77.16 ppm.
¹³C NMR Data Interpretation
The spectrum will show 9 distinct carbon signals. Key signals include the amide carbonyl, the two carbons directly attached to the halogens, and the two methyl carbons of the Weinreb amide moiety.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Expected δ, ppm) | 2-Chlorobenzamide (Reference) (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|---|
| C=O | ~167 | ~168 | The carbonyl carbon is a key indicator, appearing in the typical amide range. |
| C-1 | ~139 | ~134 | The ipso-carbon attached to the amide group. |
| C-2 (C-Cl) | ~132 | ~130 | The carbon bearing the chlorine atom is deshielded. |
| C-3 | ~131 | ~132 | Aromatic CH carbon. |
| C-4 | ~130 | ~127 | Aromatic CH carbon. |
| C-5 (C-Br) | ~119 | ~130 | The carbon bearing the bromine atom is significantly shielded (heavy atom effect). |
| C-6 | ~128 | ~127 | Aromatic CH carbon. |
| N-OCH₃ | ~61 | N/A | Diagnostic signal for the N-methoxy carbon. |
| N-CH₃ | ~34 | N/A | Diagnostic signal for the N-methyl carbon, typically upfield from the N-OCH₃. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation.
-
Instrument Setup: A standard Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then acquired over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans. The final spectrum is presented as an absorbance plot.
IR Data Interpretation
The most prominent feature is the strong carbonyl (C=O) stretching vibration. Its frequency provides insight into the nature of the amide.
Table 3: Comparative IR Data (ν, cm⁻¹)
| Vibrational Mode | This compound (Expected ν, cm⁻¹) | 2-Chlorobenzamide (Reference)[6] | Rationale for Frequency |
|---|---|---|---|
| C=O Stretch | ~1665 | ~1640-1660 | The Weinreb amide C=O stretch appears at a slightly higher frequency than a primary amide due to reduced resonance donation from the nitrogen, which is substituted with the electron-withdrawing methoxy group. |
| C-Cl Stretch | ~750-800 | ~750-800 | Appears in the fingerprint region. |
| C-Br Stretch | ~550-650 | N/A | Appears in the low-frequency fingerprint region. |
| N-H Stretch | N/A | ~3100-3400 (two bands) | The absence of N-H stretches is a key differentiator from primary or secondary amides. |
Mass Spectrometry (MS) Analysis
MS provides the molecular weight of the compound and, through its isotopic pattern and fragmentation, offers definitive proof of the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a solvent such as methanol or acetonitrile.
-
Instrument Setup: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition: The analysis is run in positive ion mode to observe the protonated molecule, [M+H]⁺. The mass range is set to scan from m/z 100 to 500.
MS Data Interpretation
The molecular formula is C₉H₉BrClNO₂ with a monoisotopic mass of 276.95 g/mol .[7] The presence of both bromine (⁷⁹Br/⁸¹Br, ~50.7:49.3 abundance) and chlorine (³⁵Cl/³⁷Cl, ~75.8:24.2 abundance) creates a highly characteristic isotopic cluster for the molecular ion.
-
[M+H]⁺ Peak Cluster: A cluster of peaks will be observed for the protonated molecule.
-
m/z ~277.9: Corresponds to the molecule containing ⁷⁹Br and ³⁵Cl. This will be the base peak in the cluster.
-
m/z ~279.9: A prominent peak corresponding to molecules with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl. Its intensity will be a combination of both isotopic contributions.
-
m/z ~281.9: A smaller peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.
-
This distinctive isotopic pattern is unequivocal proof for the presence of one bromine and one chlorine atom in the molecule.
Conclusion
The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FTIR confirms the presence of the critical Weinreb amide carbonyl group and the absence of N-H bonds. Finally, high-resolution mass spectrometry provides an exact molecular weight and a definitive confirmation of the elemental formula through its unique Br/Cl isotopic signature. This integrated analytical approach ensures a high degree of confidence in the identity and purity of this important synthetic intermediate.
References
-
PubChem. 2-Chlorobenzamide | C7H6ClNO | CID 69111. National Institutes of Health. [Link]
-
SpectraBase. benzamide, 2-[(2-chlorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]- - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. 2-Chlorobenzamide, N-(2-phenylethyl)-N-methyl- - Optional[FTIR] - Spectrum. [Link]
-
PubChem. Benzamide, N-chloro- | C7H6ClNO | CID 12256294. National Institutes of Health. [Link]
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The Automated Topology Builder (ATB). 2-Chlorobenzamide | C7H6ClNO | MD Topology | NMR | X-Ray. [Link]
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PubChem. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. National Institutes of Health. [Link]
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Majumdar, K. C., & Chattopadhyay, B. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B. [Link]
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White, J. M., & Tunoori, A. R. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society. [Link]
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Ienaşcu, I. M., et al. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 2015, 60(5-6), 615-618. [Link]
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Kalinowski, H. O., Berger, S., & Braun, S. Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy. Wiley. [Link]
-
Allery, M. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
NIST. Benzoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]
-
PubChem. 5-bromo-n-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide. National Institutes of Health. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]
-
Mahdi, H. A., et al. Recent Developments in Weinreb Synthesis and their Applications. Rasayan Journal of Chemistry. [Link]
-
Lewis, J. C., et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
-
Li, X. Y. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. Acta Crystallographica Section E, 2011, 67(10), o2669. [Link]
-
PubChem. 5-bromo-2-methoxy-n-methyl-3-phenylbenzamide. National Institutes of Health. [Link]
-
Royal Society of Chemistry. Supporting Information for Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Li, B., et al. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Organic Letters. [Link]
-
Al-Zoubi, R. M. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Ienaşcu, I. M., et al. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society. [Link]
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A Comparative Guide to Weinreb Amides: Performance Analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
This guide offers an in-depth comparison of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide with other structurally diverse Weinreb amides. We will explore their synthesis, reactivity with organometallic reagents, and utility as synthetic intermediates, supported by experimental protocols and mechanistic insights to inform your research and development endeavors.
The Enduring Utility of Weinreb Amides in Synthesis
First reported by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in organic synthesis.[1][2] Their prominence stems from a unique reactivity profile: they readily react with organolithium or Grignard reagents to form ketones but resist the common problem of over-addition that plagues the use of other acylating agents like acid chlorides or esters.[3][4]
The key to this selectivity is the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[1][4][5][6] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed, thus protecting the newly formed carbonyl from a second nucleophilic attack.[1][6] This reliable and high-yield transformation makes Weinreb amides a superior choice for the controlled synthesis of ketones and aldehydes (via reduction with hydride reagents).[1][5]
This guide focuses on This compound , a polysubstituted benzamide that offers not only the core reactivity of the Weinreb amide moiety but also provides strategically placed halogen atoms for subsequent functionalization, making it a valuable building block in medicinal chemistry and materials science. We will compare its performance against a curated set of alternatives to highlight the influence of electronic and steric factors.
Synthesis of Weinreb Amides: A General Overview
The preparation of Weinreb amides is typically straightforward and can be accomplished from various starting materials, most commonly carboxylic acids or their corresponding acid chlorides.[5][7]
-
From Acid Chlorides: This is often the most direct route. The acid chloride is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.
-
From Carboxylic Acids: Direct conversion from carboxylic acids requires the use of a coupling agent to activate the carboxyl group. A wide array of modern peptide coupling reagents, such as those based on carbodiimides or phosphonium salts, are effective.[1][6] An efficient one-pot method utilizes 2-chloro-4,6-dimethoxy[5][6][8]triazine (CDMT) as a mild and effective activating agent.[9]
Workflow for Weinreb Amide Synthesis
Caption: Mechanism of ketone formation from a Weinreb amide.
Experimental Protocol: Ketone Synthesis via Grignard Reaction
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
Comparative Performance Data
The following table summarizes the expected performance based on established chemical principles. Reaction times and yields are illustrative for the reaction with phenylmagnesium bromide.
| Weinreb Amide | Substituent Effects | Expected Reactivity | Illustrative Yield |
| N-methoxy-N-methylbenzamide | Baseline (unsubstituted) | Moderate | ~90-95% |
| 4-Methoxy-N-methoxy-N-methylbenzamide | Strong EDG (-OCH₃) | Lower | ~85-90% |
| 4-Nitro-N-methoxy-N-methylbenzamide | Strong EWG (-NO₂) | Higher | >95% |
| This compound | EWG (inductive), Steric (ortho-Cl) | High (electronically), Moderate (sterically) | ~90-95% |
The data indicates that while electronic activation from the halogens in This compound is beneficial, steric hindrance from the ortho-chloro group may temper the reaction rate compared to an unhindered, electronically activated system like the nitro-substituted amide. However, it remains a highly efficient substrate for ketone synthesis.
[10]#### 3.2. Stability and Handling
Weinreb amides are generally stable, crystalline solids or high-boiling oils that can be purified by silica gel chromatography and stored for extended periods. Their stability is comparable across the tested substrates under standard laboratory conditions. They are robust enough to tolerate a wide range of functional groups and reaction conditions, making them ideal intermediates in multi-step syntheses.
[1]#### 3.3. Versatility in Downstream Applications
Here, This compound demonstrates a clear advantage over the other analogs. The presence of two distinct halogen atoms on the aromatic ring serves as a powerful platform for sequential, site-selective cross-coupling reactions.
-
Orthogonal Reactivity: The different reactivities of aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allow for stepwise functionalization. The aryl bromide can typically be coupled selectively while leaving the more inert aryl chloride intact for a subsequent transformation.
-
Directed C-H Functionalization: The Weinreb amide group itself can serve as a directing group for transition-metal-catalyzed C-H functionalization at the ortho position. W[11]hile the 2-chloro substituent in our target molecule already occupies one ortho position, this property is a significant feature of the Weinreb amide class in general.
This built-in functionality makes the target molecule a highly valuable and atom-economical building block for constructing complex molecular architectures, particularly in drug discovery programs.
Structural Comparison of Analyzed Weinreb Amides
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- 10. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Researcher's Guide: 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide vs. Acid Chlorides in Acylation Reactions
In the landscape of modern organic synthesis, the choice of an acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall success. For researchers, scientists, and professionals in drug development, mastering the nuances of these reagents is paramount. This guide provides an in-depth, objective comparison between 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, and traditional acid chlorides in acylation reactions. By delving into their mechanisms, practical applications, and supported by experimental insights, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.
The Fundamental Divide: Reactivity and Selectivity
At the heart of the comparison lies a fundamental difference in reactivity and the consequential control over the reaction outcome. Acid chlorides, as highly reactive derivatives of carboxylic acids, have long been the workhorses of acylation.[1][2][3] Their utility stems from the excellent leaving group ability of the chloride ion, which facilitates rapid reactions with a wide array of nucleophiles.[4][5] However, this high reactivity is often a double-edged sword, leading to a significant challenge: over-addition.[2][6]
When an acid chloride reacts with an organometallic reagent, such as a Grignard or organolithium reagent, the initially formed ketone is often more reactive than the starting acid chloride.[7][8] This can lead to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as an undesired byproduct.[2] Controlling the stoichiometry and reaction conditions to favor the ketone can be challenging, often leading to mixtures of products and reduced yields of the desired ketone.[9][10]
This is where this compound, and Weinreb amides in general, offer a distinct and powerful advantage.[11] The defining feature of a Weinreb amide is its ability to react with organometallic reagents to form a stable tetrahedral intermediate.[6][11][12] This stability is attributed to the chelation of the metal by both the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamide group.[12][13] This chelated intermediate is resistant to further nucleophilic attack under the reaction conditions.[6][14] Upon aqueous workup, this intermediate collapses to cleanly afford the desired ketone, effectively preventing the over-addition problem that plagues acid chloride reactions.[11][12]
Mechanistic Insights: A Tale of Two Intermediates
To fully appreciate the practical differences, a closer look at the reaction mechanisms is essential.
Acid Chloride Acylation: A Rapid but Uncontrolled Cascade
The acylation reaction with an acid chloride proceeds through a nucleophilic acyl substitution mechanism.[15] The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then rapidly collapses, expelling the chloride ion as a good leaving group to yield the ketone. However, as the ketone product is also electrophilic, it can compete with the remaining acid chloride for the nucleophile, leading to the formation of the tertiary alcohol.
Caption: Reaction pathway of acid chloride acylation.
Weinreb Amide Acylation: A Controlled and Stable Pathway
In contrast, the reaction with a Weinreb amide, such as this compound, also begins with a nucleophilic attack on the carbonyl carbon. However, the resulting tetrahedral intermediate is stabilized by chelation.[6][12] This stable intermediate does not collapse to the ketone until an aqueous workup is performed. This two-step sequence—formation of a stable intermediate followed by controlled hydrolysis—is the key to the high selectivity and yields observed in Weinreb amide acylations.[9][11]
Caption: Reaction pathway of Weinreb amide acylation.
Performance Comparison: A Data-Driven Perspective
The theoretical advantages of Weinreb amides translate into tangible benefits in experimental settings. Below is a comparative summary of key performance indicators.
| Feature | This compound (Weinreb Amide) | Acid Chlorides |
| Selectivity | High selectivity for ketone formation; over-addition is effectively suppressed.[6][11] | Prone to over-addition, leading to tertiary alcohol byproducts.[2][7] |
| Yield | Generally high yields of the desired ketone.[9][16] | Yields can be variable and are often compromised by side reactions.[7][9] |
| Substrate Scope | Tolerates a wide range of functional groups.[6] | Can be limited by the high reactivity, leading to incompatibility with sensitive functional groups.[1] |
| Reaction Conditions | Often requires low temperatures to maintain the stability of the intermediate.[13] | Can often be run at room temperature, but may require careful control of stoichiometry.[3] |
| Stability & Handling | Generally stable, crystalline solids that are easier to handle and purify.[11] | Often fuming liquids that are highly reactive with atmospheric moisture, requiring careful handling.[1] |
| Preparation | Typically prepared from the corresponding carboxylic acid or acid chloride.[9][12] | Prepared from carboxylic acids using reagents like thionyl chloride or oxalyl chloride.[2][17] |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these acylating agents, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the Weinreb amide from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation (in situ): To a solution of 5-bromo-2-chlorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride. Stir the reaction at room temperature until the evolution of gas ceases.
-
Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford this compound.
Caption: Workflow for the synthesis of the Weinreb amide.
Protocol 2: Acylation using this compound
This protocol describes a typical acylation reaction with an organometallic reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C or 0 °C, depending on the reactivity of the nucleophile.
-
Nucleophilic Addition: Slowly add the Grignard or organolithium reagent to the cooled solution of the Weinreb amide. Stir the reaction at this temperature for a specified time (typically 1-3 hours).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. Purify the crude ketone by column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and a corresponding acid chloride is a strategic one, guided by the specific demands of the synthetic target and the nature of the nucleophile.
Acid chlorides remain a viable option for simple acylations where the nucleophile is not overly reactive or when the potential for over-addition is not a concern. Their high reactivity can be advantageous in driving reactions to completion quickly.[1][18]
However, for complex syntheses, particularly in the development of pharmaceutical intermediates where high purity and yield are critical, This compound and other Weinreb amides offer a superior level of control and reliability.[11][19] Their ability to circumvent the persistent issue of over-addition makes them invaluable tools for the construction of intricate molecular architectures.[6][12] The stability and ease of handling of Weinreb amides further enhance their appeal in a research and development setting.[11]
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of both classes of acylating agents will empower the synthetic chemist to design more efficient and successful reaction pathways.
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Weinreb Ketone Synthesis. In Wikipedia; 2023. [Link]
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The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Sinfoo. [Link]
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Ismail, M. M. F. Synthesis of Weinreb and their Derivatives (A Review). Orient. J. Chem.2020 , 36 (2), 183-204. [Link]
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Qu, B.; Collum, D. B. Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]
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Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. [Link]
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Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. 2019 , 24 (5), 830. [Link]
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Clark, J. An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
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Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [Link]
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One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]
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Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
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Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
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A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. [Link]
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Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]
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A Researcher's Guide to Ketone Synthesis: A Yield-Based Comparison of Acylating Agents
Ketones are fundamental building blocks in organic chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their synthesis is a cornerstone of the field, and the choice of acylating agent is paramount, directly influencing reaction efficiency, substrate scope, functional group tolerance, and, most critically, product yield. This guide provides an in-depth comparison of common acylating agents, moving beyond simple protocols to explain the mechanistic rationale behind their performance and offering field-proven insights to aid in experimental design.
The Acylating Agent Hierarchy: Reactivity and Rationale
The efficacy of an acylating agent is intrinsically linked to its reactivity, which is governed by the nature of the leaving group attached to the carbonyl carbon. A more effective leaving group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The general reactivity trend is a foundational concept in selecting the appropriate reagent.
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide in Advanced Synthesis
This guide provides an in-depth cost-benefit analysis of utilizing 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, for the synthesis of complex ketones. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind synthetic choices, offering a clear framework for deciding when this reagent is the optimal choice compared to classical alternatives.
Introduction: The Challenge of Precise Ketone Synthesis
In multi-step organic synthesis, the preparation of ketones is a fundamental transformation. However, the reaction of common acylating agents, such as acid chlorides or esters, with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) is often plagued by a critical side reaction: over-addition. The initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohol byproducts, which complicates purification and significantly reduces the yield of the desired product.
N-methoxy-N-methylamides, commonly known as Weinreb amides, were developed to solve this very problem.[1][2] The reaction of an organometallic reagent with a Weinreb amide proceeds through a stable, five-membered chelated tetrahedral intermediate.[2] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This elegant mechanism effectively prevents the problematic over-addition, ensuring a clean and high-yield conversion to the desired ketone.[3]
The subject of this guide, this compound (CAS 842136-59-8), is a valuable, functionalized version of this reagent class.[4] The bromine and chlorine atoms on the aromatic ring are not merely passive substituents; they serve as crucial synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid elaboration of molecular complexity. This dual functionality—a robust ketone synthesis platform and a scaffold for further diversification—is the primary driver of its utility in modern synthetic chemistry.
The Core Mechanism: Why Weinreb Amides Excel
The efficacy of the Weinreb amide lies in its unique interaction with organometallic reagents. Upon nucleophilic attack, the methoxy group's oxygen atom chelates the metal cation (e.g., MgX⁺ or Li⁺), forming a stable tetrahedral intermediate. This chelation prevents the elimination of the N-methoxy-N-methylamine group until a deliberate aqueous acid workup is performed.
Sources
A Comparative Guide to Acylating Agents for Ketone Synthesis: Alternatives to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis, the reliable formation of ketones is a cornerstone transformation. For decades, the Weinreb-Nahm amide, a class of N-methoxy-N-methylamides, has been a stalwart reagent for this purpose. The specific derivative, 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, serves as a valuable precursor for complex molecules, enabling the introduction of the 5-bromo-2-chlorobenzoyl moiety. Its utility stems from the inherent ability of the Weinreb amide to react with potent organometallic reagents in a controlled, single-addition fashion, thus avoiding the common pitfall of over-addition to form tertiary alcohols.[1][2]
This guide provides an in-depth comparison of viable alternatives to this compound and the broader Weinreb amide technology. We will explore the mechanistic underpinnings, practical advantages, and limitations of each alternative, supported by experimental data and protocols to inform your selection of the optimal synthetic strategy.
The Weinreb Amide: A Benchmark for Controlled Acylation
The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, six-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This sequestration of the reactive carbonyl prevents the second, undesired addition of the organometallic reagent.[1][4]
The synthesis of a Weinreb amide, such as this compound, typically begins with the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The acid is first converted to a more reactive species, like an acyl chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride.[1]
Workflow for Weinreb-Nahm Ketone Synthesis
Sources
A Senior Application Scientist's Guide to the NMR Validation of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide: A Comparative Approach
This guide provides an in-depth, technically-grounded framework for the definitive structural validation of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple procedural outline, we will explore the causal reasoning behind experimental choices, compare the spectral data of the target product against plausible alternatives such as starting materials and byproducts, and contextualize NMR's role alongside other key analytical techniques. This document is intended for researchers, chemists, and drug development professionals who require robust, self-validating analytical methodologies.
Strategic Imperative: The Role of Weinreb Amides and Rigorous Validation
In modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable intermediates.[1] Their utility stems from their reaction with organometallic reagents to form a stable chelated intermediate, which upon acidic workup yields ketones, cleanly and in high yield, preventing the over-addition that often plagues reactions with esters or acid chlorides.[1] The target molecule, this compound, serves as a versatile building block, incorporating bromo- and chloro- handles for subsequent cross-coupling reactions.
Given their pivotal role, unequivocal confirmation of the Weinreb amide's structure is not merely a procedural checkpoint but a critical requirement for the success of multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for this purpose. It provides an unparalleled depth of structural information, allowing for the unambiguous identification of the target molecule and the simultaneous detection and quantification of impurities within the same experiment.[2][3]
Synthetic Context and Anticipated Reaction Outcomes
A reliable synthesis of this compound typically proceeds from its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.[4] The acid is first converted to the more reactive acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final Weinreb amide.[5][6]
Caption: Typical two-step synthesis of the target Weinreb amide.
This process, while generally efficient, can lead to several potential outcomes that must be distinguished from the desired product:
-
Unreacted Starting Material: Incomplete conversion of 5-Bromo-2-chlorobenzoic acid.
-
Unreacted Intermediate: Residual 5-Bromo-2-chlorobenzoyl chloride (though often hydrolyzed to the acid during workup).
-
Hydrolysis Product: The target Weinreb amide can hydrolyze back to 5-Bromo-2-chlorobenzoic acid if exposed to aqueous acidic or basic conditions for extended periods.
Predictive NMR Analysis: Defining the Spectroscopic Signature
A proactive approach to validation involves predicting the NMR spectrum of the target molecule. This allows us to define the expected "fingerprint" and know precisely which signals confirm its identity.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
-
Aromatic Region (δ 7.0–8.0 ppm): The three protons on the benzene ring will form a coupled system.[7] Due to the substitution pattern, we expect three distinct signals. H6 (ortho to Cl) will likely be a doublet, H4 (ortho to Br) a doublet of doublets, and H3 (ortho to both the amide and Cl) a doublet. The specific chemical shifts are influenced by the electron-withdrawing effects of the halogens and the amide group.
-
N-Methoxy Protons (-OCH₃, δ ~3.6–3.8 ppm): These three protons will appear as a singlet.[5]
-
N-Methyl Protons (-NCH₃, δ ~3.1–3.3 ppm): These three protons will also appear as a singlet.[5]
A crucial insight for this specific molecule comes from the ortho-chloro substituent. Ortho-substituted N-methoxy-N-methyl benzamides exhibit restricted rotation around the C(O)-N bond, leading to the existence of rotamers at room temperature. This can cause significant broadening of the -OCH₃ and -NCH₃ signals, which may appear as broad humps rather than sharp singlets. Observing this phenomenon is strong evidence for the ortho-substituted structure. A variable temperature (VT) NMR experiment would show these signals sharpening into distinct singlets at elevated temperatures (e.g., 75°C) as the rate of rotation increases.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.[2]
-
Carbonyl Carbon (C=O, δ ~165–170 ppm): This signal is characteristic of the amide functional group.
-
Aromatic Carbons (δ ~120–140 ppm): Six distinct signals are expected. The carbons directly attached to the halogens (C2-Cl and C5-Br) will be significantly influenced. The ipso-carbon attached to the amide (C1) will also have a characteristic shift.[7]
-
N-Methoxy Carbon (-OCH₃, δ ~61–62 ppm): A sharp signal characteristic of the methoxy group.[5]
-
N-Methyl Carbon (-NCH₃, δ ~32–34 ppm): This signal may also be broadened at room temperature due to the same rotameric effects observed in the ¹H NMR spectrum.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Key Features & Rationale |
| Aromatic CH | δ 7.0–8.0 ppm (3H, m) | δ 120–140 ppm (6C) | Complex splitting pattern due to 1,2,4-substitution. Confirms aromatic core. |
| Carbonyl (C=O) | N/A | δ 165–170 ppm | Diagnostic for the amide functional group. |
| N-Methoxy (-OCH₃) | δ ~3.6–3.8 ppm (3H, s or br s) | δ ~61–62 ppm | Signal presence confirms the N-methoxy group. Broadening suggests ortho-substitution and rotamers. |
| N-Methyl (-NCH₃) | δ ~3.1–3.3 ppm (3H, s or br s) | δ ~32–34 ppm | Signal presence confirms the N-methyl group. Broadening is also indicative of rotamers. |
The Comparative Validation Workflow
Validation is achieved not just by identifying the product's signals, but by confirming the absence of signals from plausible impurities.
Experimental Protocol: High-Integrity NMR Data Acquisition
This protocol is designed for obtaining high-quality, quantifiable NMR data.
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the dried reaction product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic compounds.[5]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing. For quantitative analysis (qNMR), a precisely weighed internal standard with a known purity would be used.[3]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 8 to 16 scans.
-
Ensure the spectral width covers the full range of expected chemical shifts (e.g., -1 to 13 ppm).
-
For accurate integration, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest. A d1 of 10-30 seconds is often sufficient for quantitative work.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
A relaxation delay is also important for quantitative ¹³C NMR.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Caption: Decision workflow for NMR-based product validation.
Comparative Spectral Data
The key to validation is comparing the product spectrum to that of potential contaminants.
| Compound | Key Distinguishing ¹H NMR Signal(s) | Rationale for Distinction |
| Target Product | δ ~3.7 ppm (s, 3H), δ ~3.2 ppm (s, 3H), δ 7.0-8.0 ppm (m, 3H) | Presence of N-methoxy and N-methyl signals is mandatory. Aromatic region shows 3 protons. |
| Starting Material (5-Bromo-2-chlorobenzoic Acid) | δ ~10–13 ppm (br s, 1H), δ 7.0-8.0 ppm (m, 3H) | The highly deshielded carboxylic acid proton is a definitive marker. Absence of N-methoxy/N-methyl signals. |
| Hydrolysis Product | Identical to Starting Material | If the reaction is worked up under harsh conditions, the product can revert to the starting acid. |
A Multi-Technique Perspective: Corroborating NMR Data
While NMR is the cornerstone of structural validation, a multi-faceted analytical approach provides the most robust and defensible data package, particularly in a regulated or developmental environment.
| Technique | Information Provided | Strengths for This Application | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and quantification.[8] | Unambiguously confirms the covalent structure and can identify/quantify impurities simultaneously. | Lower sensitivity compared to MS; requires more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; confirms the molecular formula (via HRMS) and provides corroborating evidence of the structure. | Does not distinguish between isomers; provides little information on connectivity. |
| Infrared (IR) Spec. | Presence of functional groups. | Quickly confirms the presence of the amide C=O stretch (~1640-1660 cm⁻¹) and absence of the broad -OH stretch from the carboxylic acid starting material. | Provides limited information on the overall molecular skeleton. |
| HPLC/UPLC | Purity assessment and separation of components. | Excellent for determining the purity of the sample and quantifying impurities as a percentage of the total area. | Does not provide structural information on its own; requires reference standards for definitive identification. |
Conclusion: An Integrated Strategy for Confident Validation
The validation of this compound is a clear-cut process when approached systematically. The power of NMR spectroscopy lies in its ability to provide a definitive structural fingerprint. By predicting the expected spectrum and understanding the characteristic features—particularly the aromatic splitting pattern and the potentially broad N-alkoxy and N-alkyl signals resulting from rotamers—one can establish a clear positive identification.
True scientific integrity, however, is achieved by comparing this fingerprint against plausible alternatives. The absence of the characteristic carboxylic acid proton signal from the starting material is as crucial as the presence of the N-methoxy and N-methyl signals in the product. When this detailed NMR analysis is complemented by molecular weight confirmation from Mass Spectrometry and a purity assessment from chromatography, the result is an unimpeachable validation package that ensures the quality and identity of this critical synthetic intermediate.
References
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
-
BenchChem. (2025). ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
-
The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M.
-
Pharmaffiliates. This compound.
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ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
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MDPI. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener).
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ResearchGate. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
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Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
For researchers engaged in complex organic synthesis, particularly those utilizing versatile intermediates like Weinreb amides, meticulous laboratory practice extends beyond the reaction flask. The responsible management and disposal of chemical waste are paramount to ensuring personnel safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, grounding procedural steps in the chemical principles that dictate them.
As a halogenated organic compound and a specific type of amide (a Weinreb amide), this substance requires a dedicated disposal pathway. Its structure, containing both bromine and chlorine, places it firmly in the "halogenated organic waste" category, which has distinct disposal requirements from other chemical waste streams.[1] The procedures outlined below are designed to be a self-validating system for safe and compliant laboratory operations.
Waste Characterization and Hazard Profile
Understanding the chemical nature of this compound is the foundation of its safe disposal. Its identity and classification dictate the necessary precautions and disposal route.
Chemical & Physical Properties Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 842136-59-8 | [2] |
| Molecular Formula | C₉H₉BrClNO₂ | [2][3] |
| Molecular Weight | 278.53 g/mol | [2][3] |
| Physical State | Solid | [3] |
| Waste Classification | Halogenated Organic Waste | [1][4] |
Hazard Assessment: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not readily available in the provided search results, data from structurally similar halogenated benzamide and benzaldehyde derivatives allow for a reliable hazard assessment. The primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][6][7]
-
Toxicity: Harmful if swallowed.[8]
-
Incompatibilities: Should be stored away from strong oxidizing agents, acids, and bases.[4][5]
Upon combustion or high-temperature incineration, halogenated organic compounds can decompose to form highly toxic and corrosive gases, such as hydrogen bromide and hydrogen chloride.[9] This necessitates the specialized disposal methods discussed below.
Essential Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical splash goggles or safety glasses.[7][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).[4]
-
Body Protection: A fully buttoned laboratory coat is mandatory to prevent skin contact.[4][8]
-
Respiratory Protection: If there is a risk of generating dust, handling should be performed in a chemical fume hood.[5][10]
Step-by-Step Disposal and Segregation Protocol
The cardinal rule for disposing of this compound is its strict segregation as halogenated organic waste .[1][10][11] Commingling this waste with non-halogenated streams leads to cross-contamination, significantly increasing disposal costs and violating regulatory standards.[10][11] Halogenated waste must be incinerated at high temperatures in specialized facilities, a more complex and expensive process than the fuel blending often used for non-halogenated solvents.[1][11]
Protocol for Waste Collection:
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container designated for Halogenated Organic Waste . These containers are often color-coded (e.g., green) and should be made of a compatible material like polyethylene.[1][4] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[4]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[9][10] Clearly write the full chemical name, "this compound," and list any other chemical constituents (including solvents) with their estimated percentages.[10][11] Do not use abbreviations or chemical formulas.[9]
-
Transfer the Waste:
-
Solid Waste: Carefully transfer the solid compound into the waste container. Minimize the creation of dust by avoiding dropping the material from a height.[12]
-
Contaminated Labware: Dispose of items grossly contaminated with the compound (e.g., weighing boats, gloves, absorbent pads) in the same designated container.
-
Solutions: If the compound is in a solvent, it must be collected as a liquid halogenated waste. Ensure the solvent is also listed on the waste tag.
-
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] The storage area should be cool, dry, well-ventilated, and employ secondary containment (such as a larger tub) to contain any potential leaks.[4][10] Ensure the container is segregated from incompatible materials like acids, bases, and oxidizers.[4][11]
-
Arrange for Pickup: Once the container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EH&S) department to request a waste collection.[10] Do not overfill containers.
Emergency Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, don the appropriate PPE.[4] Absorb the spill with an inert, dry material (e.g., vermiculite or sand).[4][10] Carefully sweep or scoop the absorbed material into a plastic bag or other sealable container.[9] Seal the container, label it as hazardous waste, and dispose of it in the designated halogenated waste stream.[10]
-
Large Spills: In the case of a large spill, evacuate the immediate area.[9] Notify your supervisor and contact your institution's emergency number and EH&S department immediately.[10] Prevent others from entering the contaminated area.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper handling and disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Bucknell University. Hazardous Waste Segregation. Available at: [Link]
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Washington State University. Halogenated Solvents. Environmental Health & Safety. Available at: [Link]
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Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]
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Pharmaffiliates. CAS No : 842136-59-8 | Product Name : this compound. Available at: [Link]
-
Current Protocols in Nucleic Acid Chemistry. Weinreb amides. Available at: [Link]
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Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Available at: [Link]
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PubChem. 5-Bromo-2-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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HFC. 455957-87-6 | 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide. Available at: [Link]
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Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available at: [Link]
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ResearchGate. Dual reactivity of Weinreb amide applied to late-stage divergent functionalisation of meso pyrrolidines. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
In the landscape of drug development and organic synthesis, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide (CAS No: 842136-59-8)[1]. As your partner in the laboratory, our goal is to provide value beyond the product itself, building a foundation of deep trust by empowering you with the knowledge to work safely and effectively. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding Your Reagent
Based on data from analogous compounds, the primary risks associated with handling this reagent include:
-
Acute Toxicity: Similar halogenated aromatic compounds are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation are common classifications for this chemical family.[2][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6][7]
Therefore, all handling procedures must be designed to rigorously prevent dermal contact, eye exposure, and inhalation.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is the most critical decision a researcher makes before handling any chemical. Engineering controls, such as a fume hood, are the primary line of defense, with PPE serving as the essential final barrier.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile Gloves (min. 4-5 mil thickness) | Nitrile offers excellent resistance to a broad range of chemicals, including many solvents, acids, and bases, making it a reliable choice for general laboratory work.[8][9] It provides a necessary barrier to prevent skin absorption, a potential route for the acute dermal toxicity observed in similar compounds.[2][10] Double-gloving is mandated during weighing and transfer operations to provide an extra layer of protection against pinhole leaks or tears. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) & Face Shield | Standard safety glasses are inadequate as they do not protect against splashes from the sides, top, or bottom. Chemical splash goggles form a seal around the eyes, providing robust protection against accidental splashes of solids or solutions.[9][10] A face shield should be worn over goggles whenever there is a significant risk of splashing, such as during the handling of larger quantities or during exothermic reactions.[11] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A buttoned lab coat protects the skin and personal clothing from contamination.[8] Flame-resistant material is a best-practice standard in synthetic chemistry labs where flammable solvents are common. |
| Respiratory Protection | Certified Chemical Fume Hood | This is an engineering control , not PPE, and is the primary method for preventing respiratory exposure. All handling of the solid compound and its solutions must be performed inside a functioning fume hood to capture dust and vapors at the source.[7][12] |
Diagram: PPE Selection Workflow
Caption: Hazard-based logic for the selection of mandatory engineering controls and PPE.
Operational & Disposal Plan: A Step-by-Step Protocol
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Experimental Protocol: Handling Workflow
-
Preparation: Before handling the reagent, ensure the chemical fume hood is operational and uncluttered. Confirm that an eyewash station and safety shower are accessible.[4] Don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[7][12] Use a dedicated spatula and weighing vessel. Handle the solid gently to minimize the creation of airborne particles.
-
Dissolution: If preparing a solution, add the solid reagent to the solvent slowly. Never add solvent to the bulk solid, as this can cause splashing.
-
Reaction Setup: Keep the reaction vessel within the fume hood throughout the experiment.
-
Post-Handling: After use, securely seal the reagent container. Decontaminate the spatula and work area with an appropriate solvent (e.g., 60-70% ethanol), collecting all cleaning materials as hazardous waste.[13] Remove gloves and wash hands thoroughly.[7][14]
Disposal Plan: Waste Stream Management
Improper disposal of halogenated organic compounds poses a significant environmental risk. All waste must be segregated and disposed of according to institutional and national regulations.[2][4]
| Waste Stream | Container & Labeling | Disposal Rationale |
| Excess Solid Reagent | "Halogenated Organic Solid Waste" | Must be segregated for specialized high-temperature incineration to prevent the formation of toxic byproducts. |
| Contaminated Labware | "Solid Chemical Waste" (e.g., weighing paper, pipette tips) | Any item that has come into direct contact with the chemical is considered hazardous and must be disposed of accordingly.[15] |
| Reaction Mixtures/Solvents | "Halogenated Organic Liquid Waste" | Halogenated solvents require specific disposal protocols and must not be mixed with non-halogenated waste streams. |
| Contaminated Gloves/PPE | "Solid Chemical Waste" | All disposable PPE used during handling must be treated as contaminated waste and placed in a suitable, sealed container.[13] |
Diagram: Chemical Waste Disposal Workflow
Caption: A clear workflow for the segregation and disposal of chemical waste.
Emergency Response Plan
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call for immediate medical assistance.[2][4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][14][15]
-
Small Spill: For minor spills within a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container labeled for hazardous waste disposal.[15] For any larger spill, evacuate the area and contact your institution's emergency response team.
By internalizing the principles and procedures outlined in this guide, you can handle this compound with the highest degree of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
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5-Bromo-2-methoxybenzaldehyde PubChem Compound Summary (National Center for Biotechnology Information) - [Link]
-
This compound Product Page (Pharmaffiliates) - [Link]
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Benzamidine hydrochloride monohydrate Safety Data Sheet (Carl ROTH) - [Link]
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Lab Safety Equipment & PPE (ChemTalk) - [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) (Health and Safety Authority) - [Link]
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How to Choose PPE for Chemical Work (Allan Chemical Corporation) - [Link]
-
Understanding Solvents and PPE for Chemical Safety (MCR Safety) - [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

